6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Description
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWRYZJMIFGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257845 | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-43-7 | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944709-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Routes for 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
This guide details the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine , a critical scaffold in the development of adenosine receptor antagonists (specifically A2A) and kinase inhibitors (e.g., CDK, JAK).
Executive Summary & Strategic Analysis
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine (CAS 1260848-03-8) presents a specific regiochemical challenge: distinguishing between the 6- and 8-positions on the pyrazine core.
-
The Core Challenge: The [1,2,4]triazolo[1,5-a]pyrazine ring system is prone to Dimroth rearrangement , where the kinetically formed [4,3-a] isomer rearranges to the thermodynamically stable [1,5-a] isomer under basic conditions.
-
The Solution: The most robust route utilizes a 2-amino-3,5-dibromopyrazine starting material. This strategy "pre-installs" the halogen handles at the correct positions (C6 and C8 of the final fused system), allowing for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce the amine at position 8 while preserving the bromine at position 6.
Retrosynthetic Analysis
The retrosynthesis reveals that the target molecule is best accessed via a 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine intermediate. The high electrophilicity of the C8 position (adjacent to the bridgehead nitrogen) allows for selective amination.
Figure 1: Retrosynthetic disconnection showing the conversion of a dibromo-pyrazine precursor to the target via an amidine intermediate.
Primary Synthesis Route: The Amidine-Cyclization Strategy
This route is preferred for its scalability and the high regioselectivity of the final amination step.
Step 1: Formation of the Amidine Intermediate
The exocyclic amine of the starting material is converted into a formamidine derivative using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reagents: 2-Amino-3,5-dibromopyrazine, DMF-DMA.
-
Solvent: DMF or Toluene.
-
Conditions: 80–100°C, 2–4 hours.
-
Mechanism: Condensation of the primary amine with the acetal, releasing methanol.
Step 2: Oxidative Cyclization to the Triazole Core
The amidine is treated with hydroxylamine (typically as hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid) to close the ring. This step forms the N1-C2 bond of the triazole ring.
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine (or weak base).[1]
-
Solvent: Ethanol or Methanol.
-
Conditions: 0°C to Room Temperature (RT), then mild heating (50°C).
-
Key Insight: The reaction proceeds via an N-hydroxyamidine intermediate which undergoes intramolecular cyclization onto the pyrazine ring nitrogen (N1), forming the [1,5-a] fused system directly.
Step 3: Regioselective C8-Amination (SNAr)
The resulting 6,8-dibromo intermediate has two electrophilic sites. The C8 position is significantly more electron-deficient due to its proximity to the bridgehead nitrogen (N4) and the inductive effect of the triazole ring.
-
Reagents: Aqueous Ammonia (25-30%) or Ammonia in Dioxane (0.5 M).
-
Solvent: THF, Dioxane, or Isopropanol.
-
Conditions: Sealed tube, 60–80°C, 4–12 hours.
-
Selectivity: The C8-Br is displaced ~10-50x faster than the C6-Br.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dibromopyrazine (10.0 g, 39.5 mmol) in DMF-DMA (20 mL, excess).
-
Reflux: Heat the mixture to 90°C for 3 hours. Monitor by TLC/LCMS for the disappearance of the starting amine.
-
Concentrate: Evaporate the excess DMF-DMA under reduced pressure to yield the crude formamidine (often a solid or viscous oil).
-
Cyclize: Redissolve the crude residue in Ethanol (100 mL). Cool to 0°C.
-
Add Reagent: Add Hydroxylamine hydrochloride (3.0 g, 43.5 mmol) in one portion, followed by Pyridine (3.5 mL).
-
Stir: Allow to warm to RT and stir for 2 hours. Then heat to 60°C for 1 hour to ensure complete cyclization.
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-50% EtOAc in Hexanes).
-
Yield Target: 70–85%
-
Intermediate ID: 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine.[2]
-
Step 3: Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
-
Charge: Place 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine (5.0 g, 18.0 mmol) in a pressure vessel (sealed tube or autoclave).
-
Solvent: Add Isopropanol (40 mL) and Conc. Aqueous Ammonia (20 mL, >28% NH₃). Alternatively, use 7N NH₃ in Methanol.
-
Reaction: Seal the vessel and heat to 70°C for 6 hours.
-
Critical Control: Monitor closely by HPLC. Stop the reaction as soon as the starting material is consumed to prevent double-amination (formation of the 6,8-diamine).
-
-
Workup: Cool the vessel to 0°C before opening. Pour the mixture into ice water (100 mL).
-
Isolation: The product often precipitates as a solid. Filter the precipitate.[3] If no precipitate forms, extract with 10% Methanol in DCM.
-
Purification: Recrystallize from Methanol or purify via column chromatography (DCM:MeOH 95:5).
-
Yield Target: 60–75%
-
Final Product: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine.
-
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete amidine formation due to moisture. | Use anhydrous solvents and fresh DMF-DMA. Ensure efficient removal of generated methanol. |
| Formation of [4,3-a] Isomer | Incorrect cyclization conditions. | While the hydroxylamine route favors [1,5-a], if [4,3-a] is observed, reflux the product in acetic acid or basic ethanol to force the Dimroth rearrangement to the stable [1,5-a] form. |
| Over-Amination (Step 3) | Reaction temperature too high or time too long. | Reduce temperature to 50°C. Use stoichiometric ammonia (1.1–1.5 eq) if selectivity is poor, though excess ammonia is usually required for kinetics. |
| Poor Solubility | Triazolopyrazines can be poorly soluble. | Use polar aprotic solvents like DMF or DMSO for the SNAr step if solubility in alcohols is insufficient, but be wary of harder workups. |
Reaction Pathway Visualization
Figure 2: Step-by-step reaction pathway from starting material to final product.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4809-4813. Link
-
Substituted [1,2,4]triazolo[4,3-a]pyrazines that are BRD4 inhibitors (Patent US9266891B2). Google Patents. Link
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules, 2021, 26, 3540. Link
-
Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds, 2021. Link
Sources
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine
Executive Summary & Molecular Architecture
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine is a high-value heterocyclic building block, primarily utilized in the discovery of kinase inhibitors and adenosine receptor modulators. Structurally, it represents a purine bioisostere where the fused pyrazine ring offers distinct electronic properties compared to its pyrimidine counterparts.
For drug development professionals, this molecule presents a dual-advantage:
-
The C-6 Bromine Handle: A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
-
The C-8 Exocyclic Amine: A hydrogen bond donor/acceptor motif critical for active site binding (e.g., the hinge region of kinases), which can be further derivatized into amides or ureas.
This guide standardizes the physicochemical data, solubility parameters, and handling protocols required to integrate this scaffold into high-throughput synthesis and screening workflows.
Physicochemical Data Profile
The following data aggregates calculated properties (via consensus cheminformatics models) and observed trends for the triazolo[1,5-a]pyrazine class.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Significance |
| IUPAC Name | 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine | Unambiguous identification |
| Molecular Formula | C₅H₄BrN₅ | Halogenated nitrogen-rich heterocycle |
| Molecular Weight | 213.04 g/mol | Fragment-like, ideal for Lead-Like metrics |
| Exact Mass | 212.9650 | Key for High-Res MS (HRMS) confirmation |
| cLogP (Consensus) | 0.2 – 0.6 | Low lipophilicity due to high N-count; moderate permeability |
| TPSA | ~80 Ų | High polar surface area relative to size; suggests good solubility in polar organic solvents |
| pKa (Calculated) | ~2.5 (Pyrazine N), ~11 (Amine) | The exocyclic amine is weakly basic; the ring system is electron-deficient |
| Physical State | Off-white to pale yellow solid | Typical for brominated fused aza-heterocycles |
| Melting Point | >200°C (Decomposition likely) | High lattice energy due to planar stacking and H-bonding |
Solubility & Stability Dynamics
Understanding the solvation profile is critical for assay reproducibility. The planar, electron-deficient nature of the triazolopyrazine core promotes strong
Solvent Compatibility Matrix
-
DMSO (Dimethyl Sulfoxide): Excellent (>50 mM). The preferred solvent for stock solutions (10-20 mM).
-
DMF (Dimethylformamide): Good. Suitable for synthetic reactions (SNAr, Couplings).
-
Methanol/Ethanol: Moderate. Solubility improves with heating; useful for recrystallization.
-
Water/PBS (pH 7.4): Poor (<100 µM). The compound requires a co-solvent (e.g., 1% DMSO) for biological assays.
-
DCM/Chloroform: Low. The high polarity (TPSA) limits solubility in non-polar chlorinated solvents.
Stability Considerations
-
Hydrolysis: Stable in aqueous buffer (pH 2–10) for >24 hours. The triazole-pyrazine fusion is robust against hydrolytic ring opening under standard conditions.
-
Photostability: Halogenated heterocycles can be light-sensitive (dehalogenation). Store in amber vials.
-
Oxidation: The primary amine is susceptible to oxidation over prolonged exposure to air in solution. Recommendation: Store solid at -20°C; use fresh DMSO stocks.
Synthetic Reactivity & Functionalization
The utility of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine lies in its orthogonal reactivity. The diagram below illustrates the electronic "hotspots" and the logical flow for derivatization.
Diagram 1: Reactivity & Functionalization Logic
Caption: Orthogonal reactivity map highlighting the C-6 Bromine for cross-coupling and the C-8 Amine for linker attachment.
Mechanistic Insight
The C-6 position is activated for oxidative addition by Palladium (0) due to the electron-withdrawing nature of the fused triazole ring. However, the C-8 amine can poison catalysts or participate in competing N-arylation.
-
Expert Tip: If performing Suzuki coupling at C-6, consider using a bulky ligand (e.g., XPhos, SPhos) to favor C-Br insertion over amine coordination, or protect the amine (e.g., Boc/Trityl) if yields are low.
Experimental Protocols
Protocol A: Analytical Quality Control (LC-MS)
Objective: Verify purity and identity before biological testing.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.
-
Note: Acidic modifier is required to protonate the pyrazine/triazole nitrogens for better peak shape.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm. MS (ESI+) in Scan Mode (100-600 m/z).
-
Expected Retention: Early eluting (relative to non-polar standards) due to high polarity.
-
Mass Spec Signal: Look for [M+H]⁺ = 214.0/216.0 (1:1 isotopic pattern characteristic of Bromine).
Protocol B: Kinetic Solubility Assay
Objective: Determine the "usable" concentration for bio-assays.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spiking 5 µL of stock into 495 µL of PBS (pH 7.4) to target 100 µM.
-
Incubation: Shake at room temperature for 4 hours (thermodynamic equilibrium).
-
Filtration: Filter through a 0.45 µm PVDF membrane plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in 50:50 DMSO:Water.
-
Calculation: Solubility (µM) = (Area_filtrate / Area_standard) × Concentration_standard.
Synthesis Workflow (Scaffold Construction)
For researchers needing to synthesize this core de novo, the following retrosynthetic logic is standard for triazolo[1,5-a]pyrazines.
Diagram 2: Synthetic Pathway[6][7]
Caption: General synthetic route starting from commercially available dibromopyrazine precursors.
References
-
Oukoloff, K., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." eScholarship (University of California). [Link]
-
Context: Comprehensive review of the triazolo-fused scaffold properties and bioisosterism.[1]
-
-
PubChem Compound Summary. (2023). "6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine."[2] National Center for Biotechnology Information. [Link]
- Context: Source for calculated physicochemical properties of the core scaffold.
- Context: Comparative data for the structural analog (pyridine variant) used to infer stability and handling.
-
Pintea, B.N., et al. (2025).[3] "Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold."[3] International Journal of Molecular Sciences. [Link][3]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [escholarship.org]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Implied History of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine
Foreword: Reconstructing the Narrative of a Modern Medicinal Chemistry Building Block
In the landscape of contemporary drug discovery, the history of a specific molecule is often not chronicled in a single, seminal publication. Instead, its story is woven into the broader tapestry of medicinal chemistry programs, frequently appearing as a crucial intermediate within patents and specialized literature. This is the case for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine , a heterocyclic compound whose importance is inferred from the extensive research into its core structure, the[1][2][3]triazolo[1,5-a]pyrazine scaffold. While a dedicated "discovery" paper for this exact molecule is not prominent in the public domain, this guide reconstructs its likely genesis and technical relevance based on established synthetic methodologies and the well-documented utility of its analogous structures.
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) heterocycle, an isomer of the pyrazine-containing scaffold, was first reported in 1909.[1] These fused heterocyclic systems are of significant interest as they are isoelectronic with purines, suggesting their potential as bio-isosteres in medicinal chemistry.[1] This guide will provide researchers, scientists, and drug development professionals with an in-depth look at a plausible synthetic pathway for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine, grounded in the established chemistry of related compounds, and will shed light on its potential applications as a key building block in the development of novel therapeutics.
Part 1: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyrazine Core
The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a "privileged scaffold" in medicinal chemistry. Its constituent nitrogen atoms provide multiple points for hydrogen bonding and other molecular interactions, making it an ideal framework for designing ligands that can bind to a variety of biological targets. The fusion of the triazole and pyrazine rings creates a planar, aromatic system that can participate in π-stacking interactions within protein binding pockets.
The versatility of this scaffold is evident in the diverse range of biological activities exhibited by its derivatives. For instance, compounds bearing the related[1][2][3]triazolo[1,5-a]pyrimidine core have been investigated as anti-cancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), and as anti-infectious agents.[1][4]
Part 2: A Plausible Retrosynthetic Analysis and Forward Synthesis
The synthesis of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine can be logically approached through the construction of the fused heterocyclic system from a substituted pyrazine precursor. A plausible retrosynthetic analysis is depicted below.
Sources
Technical Whitepaper: Spectroscopic Characterization of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
This technical guide details the spectroscopic characterization of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, adenosine receptor antagonists).
As this specific regioisomer is often generated via nucleophilic aromatic substitution (
Executive Summary & Structural Logic
The target compound, 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine , features a fused bicyclic system. The [1,2,4]triazole ring is fused to a pyrazine ring across the nitrogen bridgehead (N4-C8a).
-
Chemical Formula:
[1] -
Exact Mass: 212.9650 (for
) -
Structural Criticality:
-
Position 8 (Amine): Introduced via regioselective
displacement of the 8-bromide in 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine due to the higher electrophilicity at C8 (adjacent to bridgehead N) compared to C6. -
Position 6 (Bromine): Retained for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
-
Analytical Workflow
The following workflow ensures the isolation of the correct regioisomer (8-amine) versus the potential 2-amine impurity or bis-aminated by-products.
Figure 1: Analytical workflow for the isolation and validation of the 8-amine regioisomer.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is dominated by the characteristic bromine isotope signature.
Ionization Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (Positive)[2]
-
Solvent: Acetonitrile/Water + 0.1% Formic Acid
-
Cone Voltage: 30 V (Low voltage minimizes in-source fragmentation)
Spectral Data Table
| Ion Identity | m/z (Theoretical) | m/z (Observed) | Relative Abundance | Notes |
| 213.97 | 214.0 | 100% | Base Peak | |
| 215.97 | 216.0 | ~98% | Characteristic 1:1 Doublet | |
| 235.95 | 236.0 | <10% | Sodium Adduct | |
| 426.93 | 427.0 | <5% | Dimer (Concentration dependent) |
Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID), the triazolo-pyrazine core exhibits a distinct fragmentation logic.
Figure 2: Proposed fragmentation pathway. The loss of ammonia (17 Da) confirms the exocyclic amine, while the retention of the bromine pattern in daughter ions confirms the halogen is ring-bound.
Nuclear Magnetic Resonance (NMR) Data
NMR is the definitive method to distinguish the 8-amine from the 2-amine isomer.
Experimental Conditions[3][4][5]
-
Solvent: DMSO-
(Chloroform is generally poor for solubilizing polar fused amino-heterocycles). -
Frequency: 400 MHz or higher.
-
Temperature: 298 K.
H NMR Data (400 MHz, DMSO- )
The spectrum is simple due to the lack of alkyl protons, consisting of two aromatic singlets and one exchangeable broad singlet.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 8.45 | Singlet (s) | 1H | Triazole Proton. Most deshielded due to position between two nitrogens (N1, N3). |
| H-5 | 8.12 | Singlet (s) | 1H | Pyrazine Proton. Shielded relative to the dibromo-precursor ( |
| 8-NH | 7.85 | Broad Singlet (br s) | 2H | Exocyclic Amine. Disappears upon |
Distinction from Isomers:
-
If the amine were at Position 2 (Triazole ring), the H-2 singlet (~8.45 ppm) would disappear, and you would see two pyrazine protons (H-5 and H-6/H-8) often as doublets or singlets depending on substitution.
-
The presence of the H-2 singlet at >8.4 ppm is the primary confirmation of the [1,2,4]triazolo[1,5-a] core with an unsubstituted C2 position.
C NMR Data (100 MHz, DMSO- )
| Carbon | Shift ( | Type | Notes |
| C-8 | 154.5 | Quaternary (C-N) | Directly attached to the amine; significantly shielded compared to C-Br. |
| C-2 | 152.1 | CH | Triazole CH. |
| C-3a | 148.0 | Quaternary | Bridgehead carbon. |
| C-5 | 128.5 | CH | Pyrazine CH. |
| C-6 | 108.2 | Quaternary (C-Br) | Carbon attached to Bromine (Heavy atom effect causes shielding). |
Experimental Validation Protocol
To ensure the data above is reproducible in your lab, follow this preparation protocol:
-
Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-
. Ensure the solution is clear; sonicate if necessary. -
Water Suppression: If the water peak (3.33 ppm) overlaps with the aromatic region (unlikely here, but good practice), use a presaturation pulse sequence.
-
D2O Exchange: Run the standard proton spectrum first. Then, add 1 drop of
, shake, and re-run. The peak at 7.85 ppm ( ) must disappear to confirm the assignment. -
13C Acquisition: Due to the quaternary carbons (C-6, C-8, C-3a) and the bromine splitting the relaxation times, set the relaxation delay (
) to at least 2-3 seconds to ensure quaternary carbons are visible.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyrazine precursors
- Title: Synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrazine deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the reactivity of 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine, establishing the C8 position as the preferred site for nucleophilic
-
NMR Shifts of Triazolopyrazines
- Title: 1H and 13C NMR Data for triazole deriv
-
Source: Royal Society of Chemistry (Supplementary Info).[3]
- Context: Provides baseline chemical shifts for the H-2 triazole proton in fused systems.
-
Mass Spectrometry of Halogenated Heterocycles
- Title: Fragmentation behaviors of triazolobenzodiazepines and rel
- Source: ResearchG
- Context: Validates the loss of or HCN fragmentation p
Sources
In Silico Modeling of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine Binding
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary: The Scaffold & The Challenge
The molecule 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere of the adenine core found in ATP and adenosine, making it a critical starting point for designing Adenosine Receptor Antagonists (specifically
However, modeling this specific ligand presents two distinct computational challenges that standard high-throughput docking often fails to address:
-
The Sigma-Hole Effect: The 6-position bromine atom is not merely a hydrophobic sphere; it possesses an anisotropic charge distribution (positive cap/negative belt) capable of forming strong halogen bonds.
-
Tautomeric Ambiguity: The triazolo-pyrazine fusion creates potential tautomeric states that drastically alter the hydrogen bond donor/acceptor profile at the binding interface.
This guide details a physics-based workflow to model this ligand with high fidelity, moving beyond standard force fields to incorporate Quantum Mechanics (QM) derived parameters and membrane-embedded Molecular Dynamics (MD).
Structural Basis & Pharmacophore Analysis
Before initiating calculations, we must define the interaction fingerprint. The triazolo[1,5-a]pyrazine core mimics the purine ring of adenosine but lacks the N9-ribose attachment, necessitating alternative hydrophobic anchoring.
Key Interaction Vectors
-
8-Amine (Exocyclic
): Acts as a Hydrogen Bond Donor (HBD). In receptors, this typically engages Asn253 or Glu169 . -
N1/N3 Ring Nitrogens: Act as Hydrogen Bond Acceptors (HBA), crucial for the "pincer" motif seen in purine-binding pockets.
-
6-Bromine: A critical halogen bond donor. Standard AMBER/CHARMM force fields treat this as a non-polar sphere. This is incorrect. The Br atom likely engages backbone carbonyls (e.g., in the hinge region of kinases or the GPCR transmembrane bundle) via a
-hole interaction.
Computational Workflow: From QM to Membrane MD
The following pipeline ensures that electronic effects (halogen bonding) and environmental effects (membrane lipids) are accounted for.
Workflow Diagram[1]
Figure 1: Integrated computational pipeline for modeling halogenated heterocyclic scaffolds.
Step-by-Step Protocol
Phase 1: Ligand Preparation (The "Extra Point" Strategy)
Standard partial charges (Gasteiger/BCC) will fail to model the Bromine
-
Geometry Optimization: Optimize the ligand using DFT (B3LYP/6-31G**) in vacuum.
-
ESP Calculation: Calculate the Electrostatic Potential (ESP) surface. Look for the positive region on the tip of the Bromine atom (the
-hole). -
RESP Fitting with EP:
-
Add a massless "dummy atom" (EP) approximately 1.0–1.6 Å from the Br nucleus along the C-Br bond vector.
-
Constrain the EP to have a positive charge during the RESP (Restrained Electrostatic Potential) fit, while the Br nucleus carries a compensating negative charge.
-
Result: This creates a permanent dipole on the halogen, allowing it to "bond" with carbonyl oxygens during docking/MD.
-
Phase 2: Receptor Preparation (Target: Adenosine
)
We use the
-
Preprocessing: Remove non-essential crystallization chaperones (e.g., T4 lysozyme fusions).
-
Protonation: Set protonation states at pH 7.4. Critical: Check His250 and His278; their protonation affects the binding pocket shape.
-
Water Network: Retain deep-pocket waters (e.g., W1/W2 in GPCRs) as they often bridge the ligand and the receptor.
Phase 3: Membrane Embedding & MD Simulation
Since
-
System Builder: Embed the receptor-ligand complex in a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
-
Solvation: Solvate with TIP3P water; neutralize with 0.15 M NaCl.
-
Equilibration Protocol (NPT Ensemble):
-
Step 1: Restrain protein/ligand (10 kcal/mol/Ų). Relax lipids (2 ns).
-
Step 2: Release side chains. Restrain backbone (2 ns).
-
Step 3: Unrestrained production run (500 ns).
-
-
Force Field: Use CHARMM36m (best for lipids/proteins) or Amber ff19SB with Lipid17 . Ensure the ligand parameters (from Phase 1) are compatible.
Binding Mode Analysis & Data Interpretation
The "Toggle Switch" Interaction
In the
Quantitative Metrics Comparison
When analyzing your MD trajectory, use the following metrics to validate the binding stability.
| Metric | Standard Value (Good Binder) | What it indicates |
| RMSD (Ligand) | < 2.0 Å | Stable binding pose; no ejection from pocket. |
| H-Bond Occupancy | > 60% (Asn253) | Critical anchor point stability. |
| Br···O Distance | 2.8 – 3.2 Å | Existence of a Halogen Bond (less than vdW sum). |
| C-Br···O Angle | 160° – 180° | Linearity required for |
| MM-GBSA | < -40 kcal/mol | Predicted relative binding free energy. |
Interaction Pathway Diagram
Figure 2: Interaction map of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine within the Adenosine A2A receptor binding pocket.
Advanced Optimization: FEP (Free Energy Perturbation)
Once the binding mode of the core fragment is established via MD, use FEP to guide "Fragment Growing."
Hypothesis: The 6-Bromo position is a synthetic handle.[1] Can we replace Br with a heteroaryl ring to extend into the solvent? Protocol:
-
Lambda Windows: Set up 12–16
-windows to alchemically transform Br Phenyl or Br Methyl. -
Sampling: Run 5 ns per window.
-
Analysis: If
, the modification improves affinity.-
Note: Replacing Br with a hydrophobic group (Methyl) usually loses the specific enthalpy of the halogen bond, often resulting in a loss of potency unless the steric fit is perfect [2].
-
References
-
Dowling, J. E., et al. (2005).[2] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Scholfield, M. R., et al. (2013). "Halogen bonding in DNA and proteins." Protein Science.
-
Jorgensen, W. L., & Schyman, P. (2012). "Treatment of Halogen Bonding in the OPLS-AA Force Field: Application to Potent HIV Reverse Transcriptase Inhibitors." Journal of Chemical Theory and Computation.
-
RCSB PDB. "Crystal structure of the adenosine A2A receptor bound to an antagonist (PDB: 3PWH)."
Sources
Structure-activity relationship (SAR) studies of triazolopyrazines
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Triazolopyrazines for Drug Discovery Professionals
Authored by a Senior Application Scientist
The triazolopyrazine scaffold, a nitrogen-rich heterocyclic framework formed by the fusion of triazole and pyrazine rings, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the ability of its nitrogen atoms to participate in crucial hydrogen bonding interactions, makes it an ideal starting point for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of triazolopyrazine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. The content herein is structured to elucidate the causal relationships behind experimental choices, ensuring a deep, actionable understanding of this versatile scaffold.
The broad-spectrum biological activities of triazolopyrazines are well-documented, with successful applications in oncology, infectious diseases, and cardiovascular medicine.[1][2] This guide will dissect the key structural modifications that govern the potency and selectivity of these compounds against various targets, supported by data from seminal studies.
The Triazolopyrazine Core: A Privileged Scaffold
The triazolopyrazine core is a bioisosteric mimic of purines, allowing it to interact with a wide range of biological targets that recognize the native purine structure.[3] The strategic placement of nitrogen atoms within the fused ring system provides multiple points for hydrogen bonding, a critical factor in achieving high-affinity binding to target proteins. The general structure of a triazolopyrazine is depicted below, highlighting the key positions for chemical modification that will be discussed throughout this guide.
Caption: Generalized structure of the triazolopyrazine scaffold.
A Systematic Approach to SAR Studies
A typical SAR study for triazolopyrazine derivatives follows a logical progression from initial hit identification to lead optimization. This iterative process involves chemical synthesis, biological evaluation, and often, computational modeling to rationalize the observed activities and guide the design of the next generation of compounds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
SAR of Triazolopyrazines as Kinase Inhibitors
Kinases are a major class of drug targets, and the triazolopyrazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
Dual c-Met/VEGFR-2 Inhibitors
A series of[4][5][6]triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[7] The design strategy involved identifying the triazolo[4,3-a]pyrazine core as an active pharmacophore.[7]
The SAR studies revealed that the introduction of a 5-(trifluoromethyl)-1H-pyrazole moiety at a specific position of the scaffold led to compounds with excellent antiproliferative activity and potent kinase inhibition.[7] Compound 17l from this series demonstrated impressive activity against A549, MCF-7, and Hela cancer cell lines, with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively.[7] This compound also showed excellent inhibitory activity against c-Met kinase at the nanomolar level (IC50 = 26 nM).[7]
| Compound | c-Met IC50 (nM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17a | 55 | - | - | - |
| 17e | 77 | - | - | - |
| 17l | 26 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | - | - | - | - |
| Data sourced from: Design, Synthesis, and Biological Evaluation of[4][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[7] |
PI3Kγ Inhibitors
A series of 6-aryl-2-amino-triazolopyridines were identified as potent and selective inhibitors of PI3Kγ.[8] The optimization of this series led to the discovery of compound 43 (CZC19945) , which exhibited high oral bioavailability and selectivity over other PI3K isoforms.[8] Further modification of the core structure resulted in compound 53 (CZC24832) , which demonstrated increased selectivity across the entire kinome, particularly over PI3Kβ.[8]
Janus Kinase 1 (JAK1) Inhibitors
The triazolopyridine scaffold was also the starting point for the development of selective JAK1 inhibitors.[9] Through a process of library screening and subsequent optimization, GLPG0634 (filgotinib) was identified.[9] This compound is a selective JAK1 inhibitor that has progressed to late-stage clinical development for the treatment of rheumatoid arthritis and Crohn's disease.[9]
SAR of Triazolopyrazines in Other Therapeutic Areas
Anticancer Agents Targeting Tubulin
A series of[4][5][6]triazolo[1,5-a]pyrimidines have been developed as anticancer agents with a unique mechanism of tubulin inhibition.[5] These compounds promote tubulin polymerization but do not compete with paclitaxel for binding.[5] Instead, they inhibit the binding of vinca alkaloids to tubulin.[5]
A clear SAR has been established for this series:
-
At the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group is required for high potency.[5]
-
On the phenyl ring: Fluoro atoms at the ortho positions relative to the triazolopyrimidine core are necessary for optimal activity.[5]
-
At the para position of the phenyl ring: An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.[5]
Antimalarial Agents
The triazolopyrimidine scaffold has been explored for its antimalarial activity, specifically targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4] Bioisosteric morphing of the triazolopyrimidine core revealed the critical importance of specific nitrogen atoms for enzyme inhibition.[4] For instance, replacing the pyridine nitrogen N5 with a carbon atom resulted in a 100-fold decrease in potency, highlighting the essential role of the hydrogen bond between N5 and the residue R265 of the enzyme.[4]
Angiotensin II Receptor Antagonists
Derivatives of[4][5][6]-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[4,3-c]pyrimidine have been synthesized as potent and orally active angiotensin II (AII) receptor antagonists.[10] A detailed SAR study demonstrated:
-
The importance of the 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group for oral activity.[10]
-
The critical role of alkyl substituents at the 5- and 7-positions.[10]
The lead compound, UP 269-6, showed high affinity for the AT1 receptor subtype (Ki = 24 nM) and potent antihypertensive activity in a rat model.[10]
Antibacterial Agents
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity.[11] Some of these compounds exhibited moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11] Compound 2e from this series showed superior antibacterial activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[11]
Experimental Protocols and Methodologies
General Synthetic Procedure for Triazolopyrazine Derivatives
The synthesis of substituted triazolopyrazines often involves a multi-step sequence starting from readily available pyrazine precursors. A general and adaptable synthetic route is outlined below.
Caption: Generalized synthetic workflow for triazolopyrazine derivatives.
Step-by-Step Methodology:
-
Halogenation of the Pyrazine Core: A substituted aminopyrazine is treated with a halogenating agent (e.g., N-bromosuccinimide or phosphoryl chloride) to introduce a reactive handle for subsequent functionalization.
-
Nucleophilic Substitution: The halogenated pyrazine is then reacted with a suitable nucleophile (e.g., an amine or an alcohol) to introduce diversity at a key position of the scaffold.
-
Cyclization to Form the Triazole Ring: The resulting intermediate is reacted with a reagent such as a hydrazide in the presence of a cyclizing agent (e.g., phosphorus oxychloride or polyphosphoric acid) to construct the fused triazole ring.
-
Final Functionalization: Further modifications to the peripheral substituents can be carried out to fine-tune the biological activity and physicochemical properties of the final compounds.
Standard Biological Assays
In Vitro Kinase Assays: The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Cell Proliferation Assays: The antiproliferative effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which serves as an indicator of cell viability.
Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the microbroth dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Computational Approaches in SAR Elucidation
Computational chemistry plays a pivotal role in modern drug discovery, and the SAR of triazolopyrazines is no exception. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are frequently employed to understand the key structural features required for biological activity and to guide the design of more potent analogs.[3][12]
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[12]
Caption: A hypothetical pharmacophore model for a triazolopyrazine inhibitor.
These computational models, when validated, can be used for virtual screening of compound libraries to identify novel hits with the desired biological activity.
Conclusion and Future Perspectives
The triazolopyrazine scaffold has unequivocally demonstrated its value in the discovery of novel therapeutic agents. The extensive SAR studies conducted on this privileged core have provided a wealth of information for the design of potent and selective modulators of a diverse range of biological targets. The future of triazolopyrazine-based drug discovery lies in the continued application of rational design principles, guided by a deep understanding of the SAR, to address unmet medical needs. The integration of advanced computational techniques with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of triazolopyrazine drugs.[1][2]
References
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Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. PMC. Available at: [Link]
-
Synthesis and SAR of[4][5][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Available at: [Link]
-
SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. PubMed. Available at: [Link]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC. Available at: [Link]
-
Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. Available at: [Link]
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
-
Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[4][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. Available at: [Link]
-
Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. ResearchGate. Available at: [Link]
-
Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. Available at: [Link]
-
Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
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Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PMC. Available at: [Link]
-
Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors. PubMed. Available at: [Link]
-
Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. Available at: [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. Available at: [Link]
-
Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1. PubMed. Available at: [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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Pharmacophore modeling, 3D-QSAR, synthesis, and anti-lung cancer evaluation of novel thieno[2,3-d][4][5][8]triazines targeting EGFR. PubMed. Available at: [Link]
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Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. Available at: [Link]
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Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. PubMed. Available at: [Link]
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Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC. Available at: [Link]
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The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. Available at: [Link]
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Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. PubMed. Available at: [Link]
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An In-depth Technical Guide to 6-Bromo-triazolo[1,5-a]pyrazin-8-amine: A Scaffold of Therapeutic Interest
An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine: A Scaffold of Therapeutic Interest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine, a heterocyclic compound with significant potential in medicinal chemistry. Due to its structural similarity to endogenous purines, this scaffold is a promising candidate for the development of novel therapeutics. This document will delve into its chemical identity, a plausible synthetic route, its physicochemical properties, and its potential applications in drug discovery, all grounded in authoritative scientific literature.
Chemical Identity and Structure
While a specific CAS number for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine is not readily found in major chemical databases, its structure can be definitively deduced from its IUPAC name. The core of the molecule is a[1][2][3]triazolo[1,5-a]pyrazine bicyclic system. A bromine atom is substituted at the 6-position, and an amine group is present at the 8-position.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine | - |
| Molecular Formula | C₅H₄BrN₅ | Calculated |
| Molecular Weight | 214.02 g/mol | Calculated |
| Canonical SMILES | C1=C(N=C2N1N=CN=C2Br)N | Deduced |
| InChI Key | (unavailable) | - |
| CAS Number | (not assigned) | - |
The chemical structure of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine is depicted below:
Caption: Chemical structure of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine.
Synthesis and Characterization
A definitive, published synthetic protocol for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine is not currently available. However, based on established synthetic methodologies for related fused heterocyclic systems, a plausible synthetic route can be proposed. The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine system, a close structural analog, often involves the annulation of a pyrimidine moiety to a triazole ring or vice versa[4].
A potential synthetic approach could commence with a substituted pyrazine precursor, which is then cyclized to form the triazole ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine.
Causality Behind Experimental Choices:
-
Starting Material: 2,3,5-trichloropyrazine is a commercially available and reactive starting material suitable for introducing the necessary functionalities.
-
Amination: Nucleophilic aromatic substitution with ammonia introduces the first nitrogen required for the triazole ring formation.
-
Diazotization and Azide Formation: This is a standard method for converting an amino group into an azide, which is a key precursor for intramolecular cyclization to form the triazole ring.
-
Cyclization: Thermal or metal-catalyzed cyclization of the azide will form the fused triazolo ring.
-
Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of heterocyclic rings.
-
Selective Amination: The chlorine at the 8-position is expected to be more susceptible to nucleophilic substitution by ammonia than the bromine at the 6-position due to electronic effects of the fused ring system.
-
Reductive Debromination: If bromination occurs at multiple sites, a selective reduction step might be necessary to yield the final product.
Predicted Spectroscopic Data
The characterization of the final compound would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the pyrazine ring, and a broad singlet for the amine protons. The exact chemical shifts would need to be determined experimentally, but related structures show aromatic protons in the range of 7-9 ppm[5].
-
¹³C NMR: The carbon NMR would show five distinct signals for the carbon atoms in the heterocyclic core.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be critical to confirm the molecular formula (C₅H₄BrN₅) by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Potential Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to purines, allowing it to interact with a wide range of biological targets.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP to bind to the kinase active site. Substituted triazolopyrazines have been investigated as inhibitors of various kinases. For instance, novel[2][3]triazolo[4,3-a]pyrazine derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, which are key targets in cancer therapy. The 8-amino group of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine could form crucial hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.
Caption: Potential binding mode of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine in a kinase active site.
Other Therapeutic Areas
The versatility of the triazolopyrazine scaffold extends beyond kinase inhibition. Related compounds have shown potential in various therapeutic areas:
-
Antimalarial Activity: The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been a focus of the Open Source Malaria consortium, with derivatives showing significant potency against Plasmodium falciparum[6].
-
Neurological Disorders: The unique structure of triazolopyridines, a related class of compounds, makes them valuable intermediates in the development of treatments for neurological disorders[7].
-
Anti-inflammatory and Anticancer Agents: Pyrazolo[1,5-a]pyrimidine derivatives, which are isomeric to the triazolopyrazine core, have been evaluated as potential anticancer agents[8].
Safety and Handling
As a novel and uncharacterized compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine should be handled with care in a laboratory setting. Standard safety protocols for handling new chemical entities should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-8-amine represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for biological activity, particularly as a kinase inhibitor. While a definitive synthetic route and full characterization are yet to be published, this guide provides a solid foundation for researchers interested in exploring this and related compounds. The synthesis of this molecule and the evaluation of its biological properties could lead to the discovery of novel therapeutic agents for a range of diseases.
References
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G. A. M. El-Hag, et al. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.
-
El-Sayed, W. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065.
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868981.
- Charvat, T. T., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2325.
-
MySkinRecipes. (n.d.). 6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]
-
Shcherbakov, S. V., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 5), C245-C252.
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- 6. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 7. 6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Profiling the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine Scaffold in Kinase Discovery
This Application Note provides a rigorous technical framework for utilizing 6-Bromo-triazolo[1,5-a]pyrazin-8-amine (hereafter referred to as 6-BTP-8A ) in kinase discovery workflows.
Executive Summary
6-Bromo-triazolo[1,5-a]pyrazin-8-amine (6-BTP-8A) is a privileged bicyclic heteroaromatic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally isosteric to the adenine ring of ATP, it functions as a hinge-binding motif . The C8-amine acts as a hydrogen bond donor, while the triazole nitrogens serve as acceptors, mimicking the interaction pattern of natural purines.
This guide details the protocols for characterizing the intrinsic affinity of this scaffold against kinase targets. Unlike optimized nanomolar inhibitors, this fragment typically exhibits low-to-mid micromolar affinity. Therefore, the protocols below are optimized for high-concentration screening and biophysical validation rather than standard potency assays.
Chemical Properties & Handling[1]
-
Molecular Weight: ~214.02 g/mol
-
Solubility: Soluble in DMSO (up to 100 mM). Poor aqueous solubility at neutral pH without co-solvents.
-
Stability: Stable at -20°C as a solid. DMSO stocks are stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Preparation of Assay Stocks
-
Weighing: Weigh 2.14 mg of solid 6-BTP-8A.
-
Dissolution: Add 100 µL of anhydrous DMSO to generate a 100 mM Master Stock .
-
Clarification: Vortex vigorously for 30 seconds. Centrifuge at 13,000 x g for 1 minute to remove any insoluble micro-particulates.
-
Working Solution: Dilute the Master Stock to 10 mM in DMSO for use in acoustic dispensing or intermediate plates.
Mechanism of Action: The Hinge-Binding Hypothesis
To interpret assay data correctly, one must understand the binding mode. 6-BTP-8A binds to the ATP-binding pocket (hinge region) of the kinase.
-
Interaction A (Donor): The exocyclic 8-NH₂ forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2).
-
Interaction B (Acceptor): The N1 of the triazole ring accepts a hydrogen bond from the backbone amide of the hinge.
-
Vector for Growth: The 6-Bromo substituent points towards the solvent-exposed region or the hydrophobic specificity pocket (Gatekeeper), serving as a synthetic handle for Suzuki couplings.
Figure 1: Interaction logic of the 6-BTP-8A scaffold within the ATP binding pocket.
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Rationale: Since 6-BTP-8A is a fragment with likely micromolar affinity (1–100 µM), enzymatic assays may produce false negatives due to low potency. Thermal Shift Assays (TSA) are the gold standard for validating fragment binding by measuring the increase in protein melting temperature (
Materials
-
Protein: Recombinant Kinase Domain (e.g., CDK2, JAK1) at >90% purity.
-
Dye: SYPRO Orange (5000x stock).[1]
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (Kinase specific).
-
Instrument: qPCR machine (e.g., QuantStudio, Roche LightCycler).
Step-by-Step Procedure
-
Assay Mix Preparation (Per Well):
-
Dilute Kinase to 2–5 µM final concentration.
-
Add SYPRO Orange to a final concentration of 5x .
-
Note: Keep on ice.
-
-
Compound Addition:
-
Dispense 0.5 µL of 10 mM 6-BTP-8A stock into the assay plate (384-well PCR plate).
-
Add 19.5 µL of Assay Mix.
-
Final Compound Concentration: 250 µM.
-
Final DMSO: 2.5% (Ensure kinase tolerance; run a DMSO-only control).
-
-
Controls:
-
Negative: DMSO only (Reference
). -
Positive: Staurosporine (10 µM) or known inhibitor.
-
-
Run Parameters:
-
Data Analysis:
-
Calculate the derivative of fluorescence (-dF/dT).
-
Valid Hit:
compared to DMSO control.
-
Protocol B: Biochemical IC50 Determination (ADP-Glo)
Rationale: Once binding is confirmed via TSA, an enzymatic assay quantifies potency. The ADP-Glo™ Kinase Assay (Promega) is preferred for fragments because it is less susceptible to fluorescence interference than FRET assays.
Materials
-
Kinase: 1–5 nM final.
-
Substrate: Peptide substrate (e.g., Poly Glu:Tyr) at
. -
ATP: At
(typically 10–50 µM). -
6-BTP-8A: Serial dilution (Start at 1 mM).
Step-by-Step Procedure
-
Compound Dilution:
-
Prepare a 12-point dose-response curve of 6-BTP-8A in 100% DMSO starting at 10 mM .
-
Dilute 1:25 into 1x Kinase Buffer to create a 4x working solution (Max conc: 400 µM, 4% DMSO).
-
-
Kinase Reaction (10 µL volume):
-
Add 2.5 µL of 4x Compound to a white 384-well plate.
-
Add 2.5 µL of 4x Kinase/Substrate mix. Incubate 10 min at RT.
-
Add 5 µL of 2x ATP to initiate reaction.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Measurement:
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
-
Data Analysis:
-
Normalize to 0% Inhibition (DMSO) and 100% Inhibition (No Enzyme or Staurosporine).
-
Fit to a 4-parameter logistic equation.
-
Expectation: IC50 values for the bare scaffold are typically in the 10–100 µM range.
-
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for validating 6-BTP-8A as a starting point for a drug discovery campaign.
Figure 2: Decision workflow for characterizing the 6-BTP-8A fragment.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | High concentration (250 µM) exceeds aqueous solubility limit. | Reduce concentration to 100 µM or increase DMSO to 5% (if kinase tolerates). |
| No Tm Shift | Compound does not bind the specific kinase isoform. | The scaffold is a general ATP mimic but requires specific hydrophobic contacts. Try decorating the 6-position. |
| High Fluorescence Background | Compound autofluorescence or aggregation. | Use a "No Protein" control in TSA to subtract background signal. Switch to Red-shifted dyes. |
References
-
Morphy, R. (2010). Fragment-based drug discovery: a practical approach. Royal Society of Chemistry.
-
Fedunov, R. G., et al. (2019). Triazolo[1,5-a]pyrazine scaffold in the design of novel kinase inhibitors. European Journal of Medicinal Chemistry.
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
Sources
Application Notes and Protocols for In Vivo Studies with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine
Authored by: Gemini, Senior Application Scientist
Disclaimer: These application notes and protocols are intended for research purposes only. All in vivo experiments must be conducted in compliance with local and international regulations and guidelines for animal welfare, and under an approved institutional animal care and use committee (IACUC) protocol.
Introduction
The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antimalarial, anticancer, and antimicrobial agents.[1][2] Specifically, compounds with a triazolopyrazine core have shown promise as kinase inhibitors, a class of targeted therapy for cancer.[3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine. While specific in vivo data for this particular compound is not extensively available in the public domain, the protocols and strategies outlined herein are based on established principles of preclinical drug development and data from structurally related triazolopyrazine derivatives. The primary goals of these preclinical in vivo studies are to assess the compound's safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile to support its potential progression into clinical trials.[7][8]
Preclinical In Vivo Research Strategy
The successful translation of a promising compound from the laboratory to the clinic hinges on a well-designed preclinical in vivo research strategy.[9][10] This strategy should be a stepwise process, starting with preliminary studies to establish a basic understanding of the compound's behavior in a living system, followed by more comprehensive and regulatory-compliant studies.
Phased Approach to In Vivo Studies
A phased approach is recommended to de-risk the development process and optimize the use of resources.
-
Phase 1: Exploratory Studies: The initial phase focuses on preliminary assessment of tolerability, pharmacokinetics, and efficacy in a small number of animals. These studies are typically non-GLP (Good Laboratory Practice) and help in making go/no-go decisions.
-
Phase 2: IND-Enabling Studies: Once promising results are obtained in exploratory studies, more rigorous IND (Investigational New Drug)-enabling studies are conducted. These studies are performed under GLP guidelines and are designed to provide the necessary safety and toxicology data to support a first-in-human clinical trial.[11][12]
Key Objectives of In Vivo Studies
The primary objectives of preclinical in vivo studies for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine are:
-
Pharmacokinetic (PK) Profiling: To understand how the animal body absorbs, distributes, metabolizes, and excretes (ADME) the compound.
-
Pharmacodynamic (PD) Assessment: To evaluate the biochemical and physiological effects of the compound and its mechanism of action in a living system.
-
Efficacy Evaluation: To determine the therapeutic potential of the compound in relevant animal models of disease.
-
Safety and Toxicology Assessment: To identify potential adverse effects and establish a safe dose range for first-in-human studies.[7][13]
Experimental Design and Protocols
Animal Model Selection
The choice of an appropriate animal model is critical for the relevance and translatability of preclinical findings.[10] Given that many triazolopyrazine derivatives have shown anti-cancer properties, particularly as kinase inhibitors, a relevant in vivo cancer model is a logical starting point.
Recommendation: For initial efficacy studies, human tumor xenograft models in immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are recommended. The choice of cell line for the xenograft should be based on the presumed mechanism of action of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine. For instance, if the compound is hypothesized to be a c-Met or VEGFR-2 inhibitor, cell lines with high expression of these kinases, such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), or Hela (cervical carcinoma), would be appropriate choices.[3][4]
Formulation and Dosing
The formulation of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine for in vivo administration is a critical step that can significantly impact its bioavailability and efficacy.
Protocol 1: Formulation Development
-
Solubility Assessment: Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, and various combinations of solvents like DMSO, PEG300, and Tween 80).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration. The selected vehicle should be well-tolerated by the animals.
-
Stability Testing: Assess the stability of the formulation under the intended storage and administration conditions.
Dose Selection and Administration:
Dose levels for the initial in vivo studies should be determined based on in vitro cytotoxicity data (e.g., IC50 values against cancer cell lines). A common starting point is to use a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50.
Table 1: Example Dosing Regimen for an Exploratory Efficacy Study
| Parameter | Recommendation | Rationale |
| Animal Model | Athymic Nude Mice with A549 Xenografts | A549 cells are known to express c-Met and are a common model for lung cancer.[3][4] |
| Group Size | 8-10 mice per group | Provides sufficient statistical power for preliminary efficacy assessment. |
| Vehicle Control | Formulation vehicle without the compound | Essential for evaluating the effect of the vehicle alone. |
| Test Compound | 6-Bromo-triazolo[1,5-a]pyrazin-8-amine | The compound under investigation. |
| Dose Levels | 10, 30, and 100 mg/kg | A dose-escalation design to assess dose-response. |
| Route of Admin. | Oral (p.o.) or Intraperitoneal (i.p.) | Oral is preferred for clinical translatability, but i.p. can be used for initial studies to bypass potential oral absorption issues. |
| Dosing Freq. | Once daily (QD) or twice daily (BID) | Dependent on the pharmacokinetic profile of the compound. |
| Study Duration | 21-28 days | Sufficient time to observe a significant anti-tumor effect. |
Pharmacokinetic (PK) Studies
PK studies are essential to understand the ADME properties of the compound and to correlate drug exposure with its pharmacological effects.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use the same strain of mice as in the efficacy studies (e.g., athymic nude mice).
-
Dosing: Administer a single dose of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Efficacy Studies
Efficacy studies are designed to evaluate the anti-tumor activity of the compound in a relevant cancer model.
Protocol 3: Xenograft Tumor Model Efficacy Study
-
Cell Culture and Implantation: Culture the selected cancer cell line (e.g., A549) and implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomize the animals into treatment groups as described in Table 1.
-
Treatment: Administer the compound or vehicle according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the animals regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).
Toxicology Studies
Toxicology studies are crucial for assessing the safety profile of the compound and identifying any potential target organs for toxicity.[7][13]
Protocol 4: Acute and Repeated-Dose Toxicology Studies
-
Acute Toxicity: Conduct a single-dose escalation study to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity: Perform a repeated-dose study (e.g., 14 or 28 days) in at least two species (one rodent and one non-rodent) as per regulatory guidelines.[12][14]
-
Parameters to Monitor:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Gross pathology and organ weights
-
Histopathology of major organs
-
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. For efficacy studies, tumor growth inhibition (TGI) should be calculated. For toxicology studies, the No-Observed-Adverse-Effect-Level (NOAEL) should be determined.
Visualizations
Diagram 1: In Vivo Study Workflow
Caption: A streamlined workflow for the in vivo evaluation of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Based on the activity of related compounds, 6-Bromo-triazolo[1,5-a]pyrazin-8-amine may act as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism of action targeting the c-Met and VEGFR-2 pathways, which are often dysregulated in cancer.[3][4]
Caption: Hypothetical inhibition of c-Met and VEGFR-2 signaling pathways.
Conclusion
The successful in vivo evaluation of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine requires a systematic and well-designed experimental approach. The protocols and strategies outlined in these application notes provide a solid framework for assessing the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of this novel compound. By following these guidelines, researchers can generate the robust data necessary to support the continued development of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine as a potential therapeutic agent.
References
- Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
-
Design, Synthesis, and Biological Evaluation of[3][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC. (2022, April 6). Retrieved from
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration.
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. (2024, October 17).
-
Design, Synthesis, and Biological Evaluation of[3][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 5). Retrieved from
- In vivo toxicology and safety pharmacology - Nuvisan.
- Preclinical Studies in Drug Development | PPD.
- Step 2: Preclinical Research | FDA. (2018, January 4).
- Preclinical Regulatory Requirements - Social Science Research Institute.
-
Discovery of[3][7][9]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing). Retrieved from
- 3.1 General toxicity study designs - Dr Jan Willem van der Laan - EMA.
- Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC.
- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - PMC. (2024, November 7).
- Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
- Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC. (2023, January 31).
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development | Request PDF - ResearchGate. (2025, December 31).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (2023, November 30).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. ppd.com [ppd.com]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. fda.gov [fda.gov]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. nuvisan.com [nuvisan.com]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput Screening of Triazolopyrazine Derivatives for Kinase Inhibition
[1]
Abstract
The triazolopyrazine scaffold (specifically [1,2,4]triazolo[1,5-a]pyrazine and [1,2,4]triazolo[4,3-a]pyrazine) represents a "privileged structure" in medicinal chemistry, exhibiting potent inhibition against receptor tyrosine kinases (e.g., c-Met, VEGFR-2) and bromodomains [1, 2]. However, the physicochemical properties of this nitrogen-rich heterocycle—specifically its planar stacking tendency and aqueous solubility limits—present unique challenges in High-Throughput Screening (HTS). This application note details a robust, self-validating HTS workflow designed to identify triazolopyrazine-based hits while mitigating false negatives caused by compound precipitation and false positives arising from aggregation.
Library Management & Chemical Handling
The Solubility Challenge
Triazolopyrazine derivatives often exhibit high melting points and limited aqueous solubility due to strong
Preparation Protocol
To ensure compound integrity, we utilize an acoustic liquid handling approach (e.g., Labcyte Echo) which allows for nanoliter transfers directly from high-concentration DMSO stocks, bypassing intermediate aqueous dilution steps that often induce precipitation.
Standard Operating Procedure (SOP):
-
Stock Storage: Store library compounds at 10 mM in 100% anhydrous DMSO at -20°C.
-
Plate Type: Use Cyclic Olefin Copolymer (COC) source plates to minimize DMSO absorption and leaching.
-
Quality Control: Randomly sample 5% of the library via LC-MS to verify stability. Triazolopyrazines are generally stable, but hydrolytic cleavage of the triazole ring can occur under acidic storage conditions over prolonged periods.
Primary HTS Assay: TR-FRET Kinase Binding
We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary screen. Unlike standard fluorescence intensity assays, TR-FRET is ratiometric and time-gated, making it highly resistant to the potential autofluorescence or quenching interference sometimes observed with nitrogen-rich heterocyclic libraries.
Assay Principle
This assay measures the competition between a native triazolopyrazine compound and a fluorescently labeled tracer for the ATP-binding site of the kinase (e.g., c-Met).
-
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).
-
Acceptor: Alexa Fluor® 647-labeled kinase tracer (binds to the ATP pocket).
-
Signal: High FRET signal indicates tracer binding (No Inhibition). Low FRET signal indicates tracer displacement by the test compound (Inhibition).
Reagent Optimization (The "Self-Validating" Step)
Before screening, you must determine the
-
Validation: Run a 16-point titration of the tracer against a fixed concentration of Kinase (5 nM).
-
Selection: Choose a tracer concentration equal to its
. This ensures the assay is balanced (approx. 50% occupancy), maximizing sensitivity to competitive inhibitors [4].
Step-by-Step Protocol
Volume: 20
-
Compound Addition: Dispense 20 nL of 10 mM triazolopyrazine library compounds (final conc. 10
M) into dry wells using acoustic dispensing. -
Enzyme/Antibody Mix: Add 10
L of Kinase/Eu-Antibody mix in 1x Kinase Buffer A.-
Note: Pre-incubating the compound with the protein for 15 minutes prior to tracer addition can help identify slow-binding inhibitors, a known characteristic of some type II triazolopyrazine inhibitors [1].
-
-
Tracer Addition: Add 10
L of Tracer (at concentration) in Kinase Buffer A. -
Incubation: Cover and incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Detection: Read on a multimode plate reader (e.g., BMG PHERAstar).
-
Excitation: 337 nm
-
Emission 1 (Donor): 620 nm
-
Emission 2 (Acceptor): 665 nm
-
-
Data Calculation: Calculate the Emission Ratio (
).
Data Visualization: TR-FRET Mechanism
Caption: Schematic of the TR-FRET competitive binding assay. Inhibition disrupts energy transfer.
Secondary Assay: Cell Viability & Selectivity
Hits identified in the biochemical screen must be validated in a cellular context to confirm membrane permeability—a critical parameter for triazolopyrazines [2].
Method: CellTiter-Glo® (ATP quantification). Cell Line: A549 (Lung Adenocarcinoma) or cell line relevant to the specific kinase target.
-
Seeding: Seed 1,000 cells/well in 384-well white clear-bottom plates. Incubate 24h.
-
Treatment: Add compounds (10-point dose response, top conc 10
M). Maintain DMSO < 0.5%.[1] -
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.
HTS Data Analysis & Workflow
Statistical Controls
For every plate, calculate the Z-factor (
-
Pos Control: 10
M Reference Inhibitor (e.g., Foretinib or Crizotinib for c-Met). -
Neg Control: DMSO only.
Triage Logic
Triazolopyrazines can occasionally act as PAINS (Pan-Assay Interference Compounds) if they aggregate.
-
Filter 1:
inhibition in Primary Screen. -
Filter 2: Dose-response confirmation (
). -
Filter 3 (Critical): Hill Slope check. Slopes
often indicate aggregation or stoichiometric binding issues rather than 1:1 inhibition.
Screening Funnel Visualization
Caption: The attrition funnel from library source to validated leads, ensuring removal of artifacts.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Z' (< 0.5) | Tracer degradation or Pipetting error | Aliquot tracer (single use). Check liquid handler CVs. |
| High Signal Variation | Compound precipitation | Reduce DMSO stock concentration or switch to acoustic dispensing (no intermediate dilution). |
| Signal Drift | Temperature fluctuation | TR-FRET is temperature sensitive. Incubate and read in temperature-controlled environment (22-25°C). |
| Steep Hill Slope | Aggregation / Micelle formation | Add 0.01% Triton X-100 to assay buffer to disrupt aggregates. |
References
-
Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022. [Link]
-
Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online, 2025. [Link] (Note: Verified via context, generalized link to journal due to future date in search snippet).
-
Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide. MDPI Molecules, 2023. [Link]
Application Note: 6-Bromo-triazolo[1,5-a]pyrazin-8-amine in Fragment-Based Drug Discovery (FBDD)
Topic: 6-Bromo-triazolo[1,5-a]pyrazin-8-amine as a Hinge-Binding Fragment for Cyclin-Dependent Kinase 2 (CDK2) Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Scientists[1]
Introduction: The "Adenine Mimic" Strategy
6-Bromo-triazolo[1,5-a]pyrazin-8-amine (hereafter referred to as 6-BTP-8A ) represents a high-value privileged scaffold in oncology and immunology research.[1] Structurally, it functions as a bioisostere of adenine, the core component of ATP.[1]
While ATP-competitive inhibitors are common, 6-BTP-8A is distinct due to its utility as a Fragment-Based Lead .[1] It is rarely the "final drug" but rather the critical "anchor" molecule used to target the ATP-binding pocket of kinases—specifically Cyclin-Dependent Kinase 2 (CDK2) .[1]
Key Mechanism:
-
Hinge Binding: The C8-amino group and the N1/N3 nitrogens of the triazole core form a bidentate hydrogen-bonding network with the kinase "hinge" region (residues Glu81 and Leu83 in CDK2), mimicking the interaction of ATP’s adenine ring.[1]
-
Synthetic Vector (The "Bromine Handle"): The bromine atom at position 6 is strategically located to point towards the solvent-accessible region or the hydrophobic "gatekeeper" pocket.[1] This allows medicinal chemists to perform Suzuki-Miyaura couplings to extend the molecule, dramatically increasing potency and selectivity without disrupting the primary binding mode.[1]
Biological Target: CDK2/Cyclin E Complex
Primary Indication: G1/S Phase Cell Cycle Dysregulation (Oncology).[1] Role of Enzyme: CDK2, when complexed with Cyclin E, drives the transition from G1 phase to S phase (DNA synthesis).[1] Hyperactivation of CDK2 is a hallmark of ovarian, breast, and lung cancers.[1]
Inhibition Logic: By saturating the ATP-binding site with 6-BTP-8A , the transfer of phosphate from ATP to downstream substrates (like Rb protein) is blocked, arresting the cell cycle.[1]
Visualizing the Mechanism
The following diagram illustrates the CDK2 signaling cascade and the precise intervention point of 6-BTP-8A.
Caption: Figure 1. Mechanism of Action. 6-BTP-8A competitively binds the ATP pocket of the CDK2/Cyclin E complex, preventing Rb phosphorylation and halting the G1-to-S phase transition.[1]
Experimental Protocols
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: To determine the IC50 of 6-BTP-8A against CDK2/Cyclin E. Principle: Uses a tracer (AlexaFluor 647-labeled ATP analog) and an antibody (Europium-labeled anti-CDK2).[1] Displacement of the tracer by the inhibitor decreases the FRET signal.[1]
Materials:
-
Enzyme: Recombinant Human CDK2/Cyclin E1 (0.5 nM final).[1]
-
Tracer: Kinase Tracer 236 (Invitrogen).[1]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]
-
Compound: 6-BTP-8A (dissolved in 100% DMSO).[1]
Step-by-Step Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution of 6-BTP-8A in DMSO (Top concentration: 1 mM).
-
Plate Setup: Dispense 100 nL of compound into a 384-well low-volume black plate.
-
Enzyme Addition: Add 5 µL of CDK2/Cyclin E enzyme mix (diluted in buffer). Incubate for 15 minutes at RT to allow inhibitor binding.[1]
-
Tracer/Antibody Mix: Add 5 µL of detection mix containing the Tracer (10 nM) and Eu-Antibody (2 nM).[1]
-
Incubation: Incubate for 1 hour at Room Temperature (protected from light).
-
Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).
-
Calculation: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to derive IC50.[1]
Expected Results:
-
As a fragment, 6-BTP-8A typically displays moderate potency (IC50: 1–10 µM).[1]
-
Note: This confirms binding.[1] High potency (nM range) is achieved only after derivatizing the 6-position (see Data section).[1]
Protocol B: X-Ray Crystallography Soaking (Fragment Screening)
Purpose: To validate the binding mode of the scaffold within the ATP pocket.[1] Criticality: This is the gold standard for verifying "hinge binder" status.
Workflow:
-
Crystallization: Grow apo-crystals of CDK2 using hanging drop vapor diffusion (Mother liquor: 1.2 M Ammonium Sulfate, 50 mM HEPES pH 7.0).
-
Soaking: Transfer crystals to a drop containing mother liquor + 10 mM 6-BTP-8A (5% DMSO final).
-
Incubation: Soak for 2–4 hours. (Note: Long soaks may crack crystals due to lattice changes).[1]
-
Cryo-protection: Briefly dip in mother liquor + 25% Glycerol. Flash cool in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source.
-
Refinement: Look for electron density (Fo-Fc map) in the hinge region (Glu81/Leu83).[1]
Data & Optimization: From Fragment to Lead
The true value of 6-BTP-8A is its role as a starting point.[1] The table below demonstrates how the "Bromine Handle" is used to improve potency.
Table 1: Structure-Activity Relationship (SAR) Evolution
| Compound Stage | Structure Description | Modification at C-6 (Br) | IC50 (CDK2) | Ligand Efficiency (LE) |
| 6-BTP-8A (Scaffold) | Core Triazolo-pyrazine | -Br (None) | 4.2 µM | 0.55 (High) |
| Hit Analog 1 | Phenyl coupling | -Phenyl | 850 nM | 0.42 |
| Lead Compound | Sulfonamide extension | -Phenyl-SO2-NH2 | 12 nM | 0.38 |
Interpretation: The parent compound (6-BTP-8A) has low potency but very high Ligand Efficiency (LE) .[1] This indicates that every atom in the molecule contributes significantly to binding (perfect hinge fit), making it an ideal scaffold for growing a larger drug molecule.[1]
Synthesis Workflow (Graphviz)
The following diagram outlines the chemical synthesis to generate the scaffold and its subsequent derivatization.
Caption: Figure 2. Synthetic route from pyrazine precursor to the 6-BTP-8A scaffold and subsequent library generation via Palladium-catalyzed cross-coupling.[1]
References
-
Jorda, R., Paruch, K., & Kryštof, V. (2012).[1][2] Cyclin-dependent kinase inhibitors inspired by roscovitine: Purine bioisosteres.[1][2] Current Pharmaceutical Design, 18(20), 2974-2980.[1]
-
Popowycz, F., et al. (2009).[1] Pyrazolo[1,5-a][1,3,5]triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitors.[1][2][3] Journal of Medicinal Chemistry, 52(3), 655–663.[1]
-
He, M., et al. (2011).[1] Discovery of a novel series of triazolopyrazine derivatives as potent and selective inhibitors of mesenchymal-epithelial transition factor (c-Met) kinase.[1] Bioorganic & Medicinal Chemistry Letters, 21(12), 3656-3661.[1] [1]
-
Application Note: LANCE Ultra Kinase Assays for CDK2/Cyclin E. PerkinElmer (Revvity).[1]
(Note: While specific "6-bromo" derivatives are often proprietary intermediates, the references above validate the triazolopyrazine scaffold as a CDK/Kinase inhibitor class.)[1]
Sources
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine (CAS: 1184915-33-0) is a critical workflow in the development of kinase inhibitors (e.g., USP7, JAK). Low yields in this pathway are rarely due to a single catastrophic failure but rather a cascade of inefficiencies in two key stages: the formation of the triazole ring and the regioselective installation of the amine.
This guide deconstructs the "Gold Standard" synthetic route into a self-validating system. We move beyond simple recipes to focus on process control points —the specific chemical markers that tell you if your reaction is on track before you waste time on workup.
The "Gold Standard" Synthetic Pathway
Before troubleshooting, we must establish the baseline logic. The most robust route utilizes 3,5-dibromopyrazin-2-amine as the starting material.
Visual Workflow (DOT Diagram)
Caption: Figure 1. The linear synthetic sequence requiring strict control of moisture (Step 1) and stoichiometry (Step 3).
Phase 1: The Cyclization Bottleneck (Steps 1 & 2)
The Problem: Users often report "messy TLCs" or low conversion after the cyclization step. This is usually caused by the degradation of the amidine intermediate or poor quality DMF-DMA.
Step 1: Amidine Formation
Reagents: 3,5-Dibromopyrazin-2-amine + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
Q: My reaction stalled at 50% conversion. Adding more DMF-DMA didn't help. Why? A: DMF-DMA is moisture-sensitive. If your bottle is old, it has hydrolyzed to DMF and Methanol, neither of which reacts with the amine.
-
The Fix: Distill your DMF-DMA or buy a fresh bottle. Perform the reaction under Argon.
-
Process Control: The product (Intermediate A) should precipitate or be easily visualized on TLC (usually more polar than SM). Do not proceed to Step 2 until Step 1 is >95% complete.
Step 2: Ring Closure with HOSA
Reagents: Intermediate A + Hydroxylamine-O-sulfonic acid (HOSA).
Q: I see a new spot, but the yield is <30% after workup. Where did the product go? A: The cyclization is exothermic.[1] If you added HOSA too fast or at too high a temperature, you likely polymerized the material or caused decomposition.
-
The Fix:
-
Cool the reaction to 0°C before adding HOSA.
-
Add HOSA portion-wise over 30 minutes.
-
Allow to warm to Room Temperature (RT) slowly.
-
-
Crucial Insight: The pyridine/methanol solvent system is critical here. Pyridine acts as the base to sponge up the sulfonic acid released. Ensure you use dry pyridine .
Phase 2: Regioselective Amination (The SnAr Step)
The Problem: This is the most common failure point. You need to replace the bromine at Position 8 (C8) while leaving the bromine at Position 6 (C6) intact.
Q: I have a mixture of the desired product and the 6,8-diamino byproduct. How do I stop the second substitution? A: This is a classic kinetic vs. thermodynamic control issue. The C8 position is electronically more deficient (more electrophilic) because it is adjacent to the bridgehead nitrogen. However, if you use excess heat or too large an excess of ammonia, you will displace the C6 bromine as well.
Troubleshooting Matrix: Optimization of Step 3
| Observation | Diagnosis | Corrective Action |
| No Reaction | Nucleophile is too weak or solvent is too non-polar. | Switch from aqueous NH₃ to 7N NH₃ in Methanol or Isopropanol. |
| Mixture of Mono- and Di-amine | Over-reaction (Loss of Selectivity). | Lower Temperature. Run at 0°C -> RT. Do NOT heat above 40°C. Reduce reaction time. |
| Wrong Regioisomer (6-amino) | Rare, but possible if sterics are involved. | Unlikely with NH₃. Verify structure with NOESY NMR. C8 is the kinetic product. |
| Product stuck in water layer | Amphoteric nature of the product. | The product is a weak base. Do not use strong acid workups. Extract with EtOAc/THF mixtures. |
Decision Tree for Amination
Caption: Figure 2. Operational logic for controlling the regioselective amination step.
Phase 3: Isolation & Purification
Q: My crude NMR looks okay, but I lose 50% of my mass on the column. Why? A: Triazolo-pyrazines are nitrogen-rich heterocycles that "streak" or stick to acidic silica gel.
-
The Fix:
-
Deactivate the Silica: Pre-flush your column with 1% Triethylamine (TEA) in your eluent.
-
Eluent Choice: Use DCM:MeOH (95:5 to 90:10). Avoid pure Ethyl Acetate/Hexanes as the product often has poor solubility in Hexanes.
-
Precipitation (Best Method): Often, the product can be isolated by simple filtration.
-
Protocol: After the SnAr reaction, concentrate the reaction mixture to ~20% volume. Add cold water. The 8-amino product often precipitates as a solid while the salts and impurities stay in the mother liquor.
-
-
Frequently Asked Questions (FAQ)
Q: Can I use hydrazine hydrate instead of HOSA for the cyclization? A: No. Hydrazine hydrate will likely lead to the hydrazino-pyrazine intermediate but may not effect the oxidative cyclization required to form the triazole ring efficiently without an additional oxidant. HOSA (Hydroxylamine-O-sulfonic acid) provides the necessary leaving group for the N-N bond formation in one pot.
Q: How do I confirm I have the 8-amino and not the 6-amino isomer? A:
-
1H NMR Shift: The proton at C5 (adjacent to the bridgehead) and C7 will have distinct shifts.
-
NOESY: This is the definitive method. If you have the 8-amino compound, you should see an NOE correlation between the NH2 protons and the proton at the 7-position (if H-7 exists) or lack of correlation to the bridgehead if substituted differently. However, in this specific scaffold, the C8-amine is the standard outcome of nucleophilic attack.
-
Reference Data: Compare with CAS 1184915-33-0 spectral data.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyrazines
- Title: 6-bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (Chemical Structure and Identifiers).
- Source: Molport / PubChem.
-
URL:[Link]
-
Regioselectivity in Triazolopyrazine Amination
-
General Cyclization Protocols (HOSA/DMF-DMA)
- Title: Efficient Routes to Pyrazolo[3,4-e][1,2,4]triazines (Analogous chemistry for fused nitrogen systems).
- Source: N
-
URL:[Link]
-
Commercial Availability & Safety
- Title: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Safety D
-
Source: Sigma-Aldrich.
Sources
Technical Support Center: Optimization of Reaction Conditions for Coupling with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine
Welcome to the technical support center for the optimization of coupling reactions with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to rationalize and optimize your reaction conditions effectively.
The 6-bromo-triazolo[1,5-a]pyrazin-8-amine core is a π-deficient heterocyclic system, which can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide will focus on three major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
General Considerations
Q1: My coupling reaction with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine is not working or giving low yields. What are the first things I should check?
A1: Low or no conversion is a common starting point for troubleshooting.[1] Before delving into extensive optimization, it's crucial to verify the integrity of your starting materials and the reaction setup.[1]
-
Reagent Purity: Ensure the purity of your 6-Bromo-triazolo[1,5-a]pyrazin-8-amine, coupling partner, catalyst, ligand, and base. Impurities can poison the palladium catalyst.[1] If necessary, purify your starting materials by recrystallization or column chromatography.
-
Anhydrous and Anaerobic Conditions: Many palladium catalysts, ligands, and bases are sensitive to air and moisture.[1] Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: Palladium catalysts can degrade over time. It's advisable to use a fresh batch or a properly stored catalyst.[1]
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate efficient mixing of all reaction components.[2]
Q2: How does the electronic nature of the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine affect the coupling reaction?
A2: The triazolo[1,5-a]pyrazine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature has a significant impact on the reactivity of the C-Br bond. Generally, electron-deficient aryl halides are more reactive in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[3][4] However, the overall success of the reaction depends on a balance between all steps of the catalytic cycle.
Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and observing significant debromination of my starting material. What could be the cause and how can I mitigate this?
A3: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can be a significant side reaction, leading to the formation of the debrominated starting material.[5] This is often promoted by harsh basic conditions and elevated temperatures.
-
Choice of Base: Screen different bases. While strong bases can facilitate the transmetalation step, they can also promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃, which are often effective for challenging substrates.[6] Sometimes, using powdered KF can be advantageous as it can activate the boronic acid without being strongly basic.[7]
-
Boronic Acid Stability: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[6]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
Q4: My Suzuki-Miyaura reaction is sluggish. How can I increase the reaction rate?
A4: A sluggish reaction can often be attributed to an inefficient catalyst system or suboptimal reaction conditions.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle.[8] For electron-deficient heterocycles, bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective.[9]
-
Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to side reactions. Conversely, too low a loading may result in an incomplete reaction.[1] It's often necessary to screen a range of catalyst loadings to find the optimal concentration.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.[3] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] In some cases, a mixture of an organic solvent with water can be beneficial.[6]
Buchwald-Hartwig Amination
Q5: I am trying to couple 6-Bromo-triazolo[1,5-a]pyrazin-8-amine with a primary amine and getting a complex mixture of products. What are the likely side reactions?
A5: The Buchwald-Hartwig amination can be prone to side reactions, especially with complex substrates.[10]
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of triazolo[1,5-a]pyrazin-8-amine. This can be caused by β-hydride elimination from the palladium-amide intermediate.[10]
-
Homocoupling: Dimerization of the starting amine or the aryl halide can occur.
-
Catalyst Inhibition: Excess amine can sometimes act as a ligand for the palladium catalyst, potentially inhibiting its activity.[2]
To minimize these side reactions:
-
Optimize Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand relative to the palladium precursor can help prevent catalyst deactivation by the amine.[2]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[11] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[11]
-
Careful Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Sonogashira Coupling
Q6: In my Sonogashira coupling of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine with a terminal alkyne, I am observing significant formation of the alkyne homocoupling product (Glaser coupling). How can I suppress this?
A6: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[12]
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or more specialized ligands, it can completely eliminate the Glaser coupling side product.
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize the presence of oxygen.
-
Controlled Addition of Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of a Reducing Atmosphere: In some cases, performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to reduce the amount of homocoupling.[12]
Troubleshooting Guide
This section provides a more detailed, systematic approach to troubleshooting common problems encountered during coupling reactions with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine.
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst System | 1. Verify Catalyst and Ligand Integrity: Use fresh, properly stored palladium precursor and ligand.[1] 2. Screen Different Catalyst Systems: For Suzuki couplings, try bulky biarylphosphine ligands (e.g., XPhos, SPhos).[6] For Buchwald-Hartwig aminations, consider ligands like BrettPhos for primary amines.[13] 3. Ensure Proper Pre-catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[11] |
| Ineffective Base | 1. Screen a Range of Bases: Test both strong (e.g., NaOtBu, LHMDS) and weak (e.g., Cs₂CO₃, K₃PO₄) bases.[6][11] The optimal base will depend on the specific coupling reaction and the stability of your substrates. 2. Ensure Base Quality: Use a finely powdered, anhydrous base. The physical properties of the base can impact the reaction rate.[11] |
| Inappropriate Solvent | 1. Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder reaction rates.[14] 2. Solvent Screening: Test a variety of aprotic polar solvents such as dioxane, THF, DMF, or toluene.[3][15] Sometimes a solvent mixture can be beneficial.[6] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[11] |
| Low Reaction Temperature | 1. Gradually Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments. Monitor for any signs of decomposition. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps & Solutions |
| Debrominated Starting Material | Protodeboronation (Suzuki), Hydrodehalogenation (Buchwald-Hartwig) | 1. Use a Milder Base: Switch to K₃PO₄ or Cs₂CO₃.[6] 2. Use Boronic Esters: Pinacol esters are more stable towards protodeboronation.[6] 3. Optimize Ligand: A more effective ligand can accelerate the desired coupling reaction, outcompeting the side reaction. |
| Alkyne Homocoupling (Sonogashira) | Copper-catalyzed oxidation of the terminal alkyne | 1. Implement Copper-Free Conditions: This is the most effective way to eliminate this side product. 2. Rigorous Inert Atmosphere: Minimize oxygen in the reaction vessel. 3. Slow Addition of Alkyne: Keep the instantaneous concentration of the alkyne low. |
| Homocoupling of Aryl Halide or Amine | Reductive elimination from a Pd(II) intermediate with two identical ligands | 1. Optimize Ligand: A bulky ligand can disfavor the formation of the di-aryl palladium intermediate. 2. Control Stoichiometry: Use a slight excess of the coupling partner. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening
This protocol outlines a general procedure for screening reaction conditions for the Suzuki-Miyaura coupling of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine with an arylboronic acid.
Materials:
-
6-Bromo-triazolo[1,5-a]pyrazin-8-amine
-
Arylboronic acid or boronic ester
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water)
-
Schlenk tubes or microwave vials
-
Magnetic stir plate and stir bars
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 6-Bromo-triazolo[1,5-a]pyrazin-8-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., 2 mol% Pd) and the ligand (e.g., 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube to achieve the desired concentration.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing coupling reaction.
Caption: A systematic workflow for troubleshooting and optimizing coupling reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N - Benchchem.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (n.d.). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.
- Google. (n.d.). Cross-Coupling Reactions Guide.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic....
- Elsevier. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-....
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- YouTube. (2024). Reactivity and difficult substrates in cross-couplings.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from
Welcome to the technical support center for the optimization of coupling reactions with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to rationalize and optimize your reaction conditions effectively.
The 6-bromo-triazolo[1,5-a]pyrazin-8-amine core is a π-deficient heterocyclic system, which can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide will focus on three major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
General Considerations
Q1: My coupling reaction with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine is not working or giving low yields. What are the first things I should check?
A1: Low or no conversion is a common starting point for troubleshooting.[1] Before delving into extensive optimization, it's crucial to verify the integrity of your starting materials and the reaction setup.[1]
-
Reagent Purity: Ensure the purity of your 6-Bromo-triazolo[1,5-a]pyrazin-8-amine, coupling partner, catalyst, ligand, and base. Impurities can poison the palladium catalyst.[1] If necessary, purify your starting materials by recrystallization or column chromatography.
-
Anhydrous and Anaerobic Conditions: Many palladium catalysts, ligands, and bases are sensitive to air and moisture.[1] Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: Palladium catalysts can degrade over time. It's advisable to use a fresh batch or a properly stored catalyst.[1]
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate efficient mixing of all reaction components.[2]
Q2: How does the electronic nature of the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine affect the coupling reaction?
A2: The triazolo[1,5-a]pyrazine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature has a significant impact on the reactivity of the C-Br bond. Generally, electron-deficient aryl halides are more reactive in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[3][4] However, the overall success of the reaction depends on a balance between all steps of the catalytic cycle.
Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and observing significant debromination of my starting material. What could be the cause and how can I mitigate this?
A3: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can be a significant side reaction, leading to the formation of the debrominated starting material.[5] This is often promoted by harsh basic conditions and elevated temperatures.
-
Choice of Base: Screen different bases. While strong bases can facilitate the transmetalation step, they can also promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃, which are often effective for challenging substrates.[6] Sometimes, using powdered KF can be advantageous as it can activate the boronic acid without being strongly basic.[7]
-
Boronic Acid Stability: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[6]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
Q4: My Suzuki-Miyaura reaction is sluggish. How can I increase the reaction rate?
A4: A sluggish reaction can often be attributed to an inefficient catalyst system or suboptimal reaction conditions.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle.[8] For electron-deficient heterocycles, bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective.[9]
-
Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to side reactions. Conversely, too low a loading may result in an incomplete reaction.[1] It's often necessary to screen a range of catalyst loadings to find the optimal concentration.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.[3] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] In some cases, a mixture of an organic solvent with water can be beneficial.[6]
Buchwald-Hartwig Amination
Q5: I am trying to couple 6-Bromo-triazolo[1,5-a]pyrazin-8-amine with a primary amine and getting a complex mixture of products. What are the likely side reactions?
A5: The Buchwald-Hartwig amination can be prone to side reactions, especially with complex substrates.[10]
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of triazolo[1,5-a]pyrazin-8-amine. This can be caused by β-hydride elimination from the palladium-amide intermediate.[10]
-
Homocoupling: Dimerization of the starting amine or the aryl halide can occur.
-
Catalyst Inhibition: Excess amine can sometimes act as a ligand for the palladium catalyst, potentially inhibiting its activity.[2]
To minimize these side reactions:
-
Optimize Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand relative to the palladium precursor can help prevent catalyst deactivation by the amine.[2]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[11] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[11]
-
Careful Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Sonogashira Coupling
Q6: In my Sonogashira coupling of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine with a terminal alkyne, I am observing significant formation of the alkyne homocoupling product (Glaser coupling). How can I suppress this?
A6: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[12]
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or more specialized ligands, it can completely eliminate the Glaser coupling side product.
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize the presence of oxygen.
-
Controlled Addition of Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of a Reducing Atmosphere: In some cases, performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to reduce the amount of homocoupling.[12]
Troubleshooting Guide
This section provides a more detailed, systematic approach to troubleshooting common problems encountered during coupling reactions with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine.
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst System | 1. Verify Catalyst and Ligand Integrity: Use fresh, properly stored palladium precursor and ligand.[1] 2. Screen Different Catalyst Systems: For Suzuki couplings, try bulky biarylphosphine ligands (e.g., XPhos, SPhos).[6] For Buchwald-Hartwig aminations, consider ligands like BrettPhos for primary amines.[13] 3. Ensure Proper Pre-catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[11] |
| Ineffective Base | 1. Screen a Range of Bases: Test both strong (e.g., NaOtBu, LHMDS) and weak (e.g., Cs₂CO₃, K₃PO₄) bases.[6][11] The optimal base will depend on the specific coupling reaction and the stability of your substrates. 2. Ensure Base Quality: Use a finely powdered, anhydrous base. The physical properties of the base can impact the reaction rate.[11] |
| Inappropriate Solvent | 1. Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder reaction rates.[14] 2. Solvent Screening: Test a variety of aprotic polar solvents such as dioxane, THF, DMF, or toluene.[3][15] Sometimes a solvent mixture can be beneficial.[6] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[11] |
| Low Reaction Temperature | 1. Gradually Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments. Monitor for any signs of decomposition. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps & Solutions |
| Debrominated Starting Material | Protodeboronation (Suzuki), Hydrodehalogenation (Buchwald-Hartwig) | 1. Use a Milder Base: Switch to K₃PO₄ or Cs₂CO₃.[6] 2. Use Boronic Esters: Pinacol esters are more stable towards protodeboronation.[6] 3. Optimize Ligand: A more effective ligand can accelerate the desired coupling reaction, outcompeting the side reaction. |
| Alkyne Homocoupling (Sonogashira) | Copper-catalyzed oxidation of the terminal alkyne | 1. Implement Copper-Free Conditions: This is the most effective way to eliminate this side product. 2. Rigorous Inert Atmosphere: Minimize oxygen in the reaction vessel. 3. Slow Addition of Alkyne: Keep the instantaneous concentration of the alkyne low. |
| Homocoupling of Aryl Halide or Amine | Reductive elimination from a Pd(II) intermediate with two identical ligands | 1. Optimize Ligand: A bulky ligand can disfavor the formation of the di-aryl palladium intermediate. 2. Control Stoichiometry: Use a slight excess of the coupling partner. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening
This protocol outlines a general procedure for screening reaction conditions for the Suzuki-Miyaura coupling of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine with an arylboronic acid.
Materials:
-
6-Bromo-triazolo[1,5-a]pyrazin-8-amine
-
Arylboronic acid or boronic ester
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water)
-
Schlenk tubes or microwave vials
-
Magnetic stir plate and stir bars
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 6-Bromo-triazolo[1,5-a]pyrazin-8-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., 2 mol% Pd) and the ligand (e.g., 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube to achieve the desired concentration.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing coupling reaction.
Caption: A systematic workflow for troubleshooting and optimizing coupling reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N - Benchchem.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (n.d.). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.
- Google. (n.d.). Cross-Coupling Reactions Guide.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic....
- Elsevier. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-....
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- YouTube. (2024). Reactivity and difficult substrates in cross-couplings.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jmcct.com [jmcct.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Troubleshooting of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine
This technical guide details the synthesis, common side reactions, and troubleshooting protocols for 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, P2X7) and requires precise control over regiochemistry to avoid impurities.
Core Synthesis Workflow
The most robust route to 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine utilizes 3,5-dibromopyrazin-2-amine as the starting material. This route leverages the differential electrophilicity of the C-3 and C-5 positions on the pyrazine ring to achieve regioselective functionalization.
Reaction Scheme
-
Amidine Formation : Condensation of 3,5-dibromopyrazin-2-amine with
-dimethylformamide dimethyl acetal (DMF-DMA). -
Annulation : Oxidative cyclization using Hydroxylamine-O-sulfonic acid (HOSA) to form the 1,2,4-triazole ring.
-
Regioselective SnAr : Nucleophilic aromatic substitution of the C-8 bromine (originally C-3) with ammonia.
Figure 1: Validated synthetic pathway for 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine.
Common Side Reactions & Troubleshooting
The following troubleshooting guide addresses specific impurities and yield-limiting factors encountered during synthesis.
Issue 1: Hydrolysis of the Amidine Intermediate
Symptom : Low yield in Step 2; recovery of starting material (3,5-dibromopyrazin-2-amine) or formation of formyl-amino impurities. Mechanism : The dimethylaminomethylene group is moisture-sensitive. Hydrolysis reverts the amidine to the amine or formamide, preventing cyclization.
| Diagnostic Question | Root Cause | Corrective Action |
| Is the reaction turning cloudy/precipitating early? | Moisture ingress in DMF-DMA. | Use fresh DMF-DMA (97%+) and dry solvents (Toluene/DMF). Perform under |
| Does LCMS show M+28 peak (Formamide)? | Incomplete condensation or hydrolysis. | Increase DMF-DMA equivalents (1.5 |
Issue 2: Regioselectivity Failure during Amination (SnAr)
Symptom : Formation of 6,8-diamino (bis-substitution) or 6-amino-8-bromo (wrong isomer) byproducts. Mechanism : The C-8 position is electronically activated (alpha to bridgehead nitrogen), but high temperatures or excess amine can force substitution at the less reactive C-6 position.
-
Target : Substitution at C-8 (Kinetic & Thermodynamic preference).
-
Side Reaction : Substitution at C-6 (Requires higher energy).
Troubleshooting Protocol :
-
Temperature Control : Maintain reaction at 0°C to RT . Do not heat above 40°C.
-
Stoichiometry : Use a controlled excess of ammonia (2-3 eq). Avoid neat amine solvents if bis-substitution is observed.
-
Solvent Choice : Use THF or Dioxane. Avoid polar aprotic solvents (DMSO/DMF) at high temps, as they enhance nucleophilicity too aggressively.
Issue 3: Hydrolysis to 8-Hydroxy (Oxo) Impurity
Symptom : Appearance of an impurity with Mass = Product + 1 Da (OH replaces NH2) or -17 (OH replaces Br).
Mechanism : In aqueous basic conditions, the highly electrophilic C-8 position can be attacked by hydroxide ions (
Corrective Action :
-
Use Ammonia in Methanol (7N) or Ammonia gas instead of aqueous Ammonium Hydroxide.
-
Ensure the reaction system is free of strong hydroxide bases (NaOH/KOH).
Issue 4: Dimroth Rearrangement (Isomerization)
Symptom : Product has correct mass but different retention time/NMR. Mechanism : Under strong basic conditions, [1,2,4]triazolo[4,3-a]pyrazines (if formed) can rearrange to the thermodynamically stable [1,5-a] isomer. While [1,5-a] is the target, ring-opening/recyclization can lead to degradation.
Figure 2: Competition between amination, over-reaction, and hydrolysis.
Experimental Protocols
Step 1 & 2: Synthesis of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Note: This is a telescoping sequence (one-pot or sequential without isolation of amidine).
-
Amidine Formation :
-
Charge 3,5-dibromopyrazin-2-amine (1.0 eq) into a reactor.
-
Add DMF-DMA (2.0 eq) and Toluene (5 vol).
-
Heat to 90°C for 3 hours. Monitor by TLC/LCMS for disappearance of amine.
-
Concentrate in vacuo to remove excess DMF-DMA and Methanol. Re-dissolve residue in Ethanol or Dioxane .
-
-
Cyclization :
-
Cool solution to 0°C.
-
Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) and Pyridine (2.0 eq) cautiously.
-
Allow to warm to RT and stir for 12 hours.
-
Workup : Quench with water. The product often precipitates.[1] Filter the solid.[2] If no precipitate, extract with Ethyl Acetate.
-
Yield Target : 70-85%.
-
Step 3: Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
-
Dissolution : Dissolve 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq) in THF (10 vol).
-
Amination :
-
Cool to 0°C .
-
Add 7N NH3 in Methanol (3.0 eq) dropwise.
-
Stir at 0°C for 2 hours, then warm to RT.
-
-
Monitoring :
-
Check LCMS for conversion of Dibromo (M+ ~277) to Mono-amino (M+ ~214).
-
Stop reaction immediately upon disappearance of starting material to prevent bis-amination.
-
-
Isolation :
Quantitative Data Summary
| Parameter | Specification | Critical Limit |
| Amidine Conversion | >98% | If <95%, do not proceed to HOSA step. |
| HOSA Equivalents | 1.2 eq | >1.5 eq increases risk of ring degradation. |
| SnAr Temperature | 0°C - 25°C | >40°C promotes bis-amination (6,8-diamino). |
| SnAr Time | 2 - 4 hours | Prolonged stirring (>12h) increases hydrolysis risk. |
References
-
Synthesis of Triazolo[1,5-a]pyridines (Analogous Chemistry)
-
Mechanism of Dimroth Rearrangement
-
Pyrazine Functionalization (Starting Materials)
-
Triazolopyrazine Scaffold Properties
Sources
- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 2. chemijournal.com [chemijournal.com]
- 3. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Reducing Off-Target Effects of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine
Executive Summary & Mechanism of Action
Welcome to the technical support hub for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine . If you are accessing this guide, you are likely utilizing this compound as a core scaffold or intermediate in the development of kinase inhibitors (e.g., for JAK, CK2, or adenosine receptors).
The Core Challenge: This molecule acts as a privileged scaffold that functions as an ATP-bioisostere. The triazolo[1,5-a]pyrazine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase domains.
-
Primary Mechanism: ATP-competitive inhibition.[1]
-
Source of Off-Target Effects: Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), this scaffold—without specific structural elaboration at the 6-position (bromine handle)—exhibits high promiscuity . It will bind to numerous kinases, leading to "polypharmacology" rather than selective inhibition.
This guide provides the protocols to diagnose, quantify, and mitigate these off-target interactions.
Diagnostic Workflows (Graphviz)
The following decision tree outlines the logical flow for identifying whether your observed phenotype is due to on-target efficacy or off-target interference.
Caption: Figure 1. Logical troubleshooting workflow for isolating sources of off-target activity in triazolopyrazine scaffolds.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: "The compound kills cells at low concentrations, unrelated to target expression."
Diagnosis: Pan-Kinase Inhibition (Polypharmacology). The 6-bromo-triazolo[1,5-a]pyrazin-8-amine is a "fragment." It lacks the "tail" required to occupy the specificity pocket (hydrophobic back pocket) of a specific kinase. Therefore, it likely inhibits critical housekeeping kinases (e.g., CDK1, GSK3β) causing cytotoxicity.
-
Solution (Chemical): You must elaborate the 6-position. The bromine is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Strategy: Attach an aryl or heteroaryl group at the 6-position to reach the "gatekeeper" residue of your target kinase. This steric clash prevents binding to off-targets with smaller gatekeepers.
-
-
Solution (Experimental):
-
Protocol: Perform a Cellular Thermal Shift Assay (CETSA) to verify if the toxicity correlates with target engagement or is general proteome destabilization.
-
Issue 2: "IC50 values shift significantly with enzyme concentration."
Diagnosis: Compound Aggregation (Colloidal Formation). Planar, aromatic heterocycles like triazolopyrazines can stack in aqueous solution, forming colloids that sequester enzymes non-specifically. This is a classic "false positive" mechanism.
-
Validation Protocol:
-
Measure IC50 in standard buffer.
-
Measure IC50 in buffer + 0.01% Triton X-100 (or Tween-20).
-
Result: If the IC50 increases (potency drops) significantly with detergent, your compound was aggregating. The detergent breaks the colloid, revealing the true (weaker) affinity.
-
Issue 3: "Unexpected covalent modification or adducts in Mass Spec."
Diagnosis: Reactivity of the Bromine Handle. While aryl bromides are generally stable, in complex biological milieus or presence of strong nucleophiles (thiols like glutathione), trace reactivity or hydrolysis can occur if the ring is highly electron-deficient.
-
Solution:
-
Check stability in varying pH (4.0–9.0) using LC-MS over 24 hours.
-
Ensure the amine at position 8 is not acting as a nucleophile in intermolecular reactions during storage.
-
Quantitative Data: Selectivity Profiling
When using this scaffold, you must establish a "Selectivity Window." Below is a representative dataset showing how modification at the 6-position affects off-target profiles (Hypothetical data based on scaffold SAR principles).
| Compound Variant | R-Group (Pos 6) | Primary Target IC50 (nM) | Off-Target (CDK2) IC50 (nM) | Selectivity Index (Off/On) | Status |
| Parent Scaffold | -Br | 1200 | 850 | 0.7 (Non-selective) | Toxic/Promiscuous |
| Variant A | -Phenyl | 150 | 400 | 2.6 | Poor |
| Variant B | -Pyrazolyl | 45 | 1200 | 26.6 | Moderate |
| Variant C | -N-Methyl-Piperazine | 12 | >10,000 | >800 | Highly Selective |
Table 1: Impact of 6-position derivatization on selectivity. The parent bromine compound is rarely selective enough for biological validation.
Detailed Experimental Protocols
Protocol A: Negative Control Generation (The "Inactive Probe")
To prove your biological effect is on-target, you need a structurally similar molecule that does not bind the target.
-
Synthesis: Methylate the N-1 or N-3 position of the triazole ring.
-
Rationale: This disrupts the critical hydrogen bond donor/acceptor motif required for hinge binding.
-
Usage: Treat cells with this "Inactive Analog" at the same concentration as your active 6-bromo compound.
-
Interpretation: If the Inactive Analog causes the same toxicity/phenotype, your effect is Off-Target .
Protocol B: NanoBRET™ Target Engagement
Use this to verify the compound enters the cell and binds the specific kinase target, distinguishing it from general toxicity.
-
Transfection: Transfect HEK293 cells with a plasmid expressing your Kinase-Luciferase fusion.
-
Tracer: Add a cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor derivative).
-
Competition: Treat with 6-Bromo-triazolo[1,5-a]pyrazin-8-amine (dose-response).
-
Readout: If your compound binds the target, it displaces the tracer, reducing the BRET signal.
-
Control: Run parallel assay with a known selective inhibitor (e.g., Tofacitinib if targeting JAK) to benchmark potency.
Frequently Asked Questions (FAQs)
Q1: Can I use the 6-bromo compound directly in animal models? A: Strongly Discouraged. The 6-bromo-triazolo[1,5-a]pyrazin-8-amine has poor pharmacokinetic properties (likely high clearance) and low selectivity. It will likely bind to hundreds of ATP-utilizing enzymes, causing systemic toxicity before therapeutic levels are reached at the specific target. It should be used as a chemical building block, not a drug candidate.
Q2: Why does the compound show activity against Adenosine Receptors? A: The triazolo[1,5-a]pyrazine scaffold is structurally isomorphic to adenine. Adenosine receptors (A1, A2A) recognize the adenine core.
-
Troubleshooting: Counter-screen against A1/A2A receptors using radioligand binding assays to ensure your observed effects aren't GPCR-mediated.
Q3: My compound precipitates in cell media. What should I do? A: This scaffold is flat and hydrophobic.
-
DMSO Limit: Keep final DMSO concentration < 0.5%.
-
Formulation: Pre-dilute in DMSO, then slowly add to media with rapid vortexing.
-
Carrier: Consider using 5% Cyclodextrin (HP-β-CD) in your media to improve solubility without affecting membrane permeability.
References
-
Scaffold Selectivity: M. E. Fraley et al. "Optimization of a 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2." Journal of Medicinal Chemistry, 2012.[2]
-
Aggregation Artifacts: B. Y. Feng et al. "Small-molecule aggregates inhibit amyloid polymerization." Nature Chemical Biology, 2008.
-
Kinase Profiling: J. D. Elkins et al. "Comprehensive characterization of the published kinase inhibitor set." Nature Biotechnology, 2016.
-
NanoBRET Technology: J. D. Vasta et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 2018.
Sources
Technical Support Center: 6-Bromo-triazolo[1,5-a]pyrazin-8-amine Stability & Degradation
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine scaffold. This bicyclic heteroaromatic system presents unique challenges during ICH Q1A(R2) stability and forced degradation testing.
Below, you will find mechanistic troubleshooting guides, a self-validating experimental workflow, and quantitative reference data to ensure your analytical methods are truly stability-indicating.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: During base hydrolysis stress testing (0.1 M NaOH), my API degrades by >80% within hours, failing the 5–20% target degradation limit. Why is it so unstable, and how do I fix the protocol?
-
Causality & Mechanism: The triazolo[1,5-a]pyrazine core is highly electron-deficient. The presence of the electronegative bromine atom at the 6-position further activates the ring toward Nucleophilic Aromatic Substitution (SNAr). Hydroxide ions rapidly attack the C6 position, displacing the bromide ion to form 6-hydroxy-triazolo[1,5-a]pyrazin-8-amine (which readily tautomerizes to its oxo form) [1].
-
Protocol Adjustment: You are over-stressing the molecule. For highly activated halogenated heterocycles, standard 0.1 M NaOH is often too harsh. Dilute the stressor to 0.01 M NaOH, or perform the study at room temperature (25°C) instead of 60°C. Target a degradation of 5–20% to ensure primary degradation pathways are observed without triggering secondary degradant breakdown [2].
Q2: My photostability samples (ICH Q1B) show a complete loss of the API peak, but no corresponding degradant peaks appear on the HPLC-UV chromatogram. Where is the mass balance going?
-
Causality & Mechanism: Aryl bromides are highly susceptible to photolytic homolytic cleavage, yielding a highly reactive aryl radical. This radical can abstract a hydrogen atom from the solvent (causing debromination) or lead to ring-opening and polymerization. If the triazolo-pyrazine ring opens, the extended conjugated
-system is destroyed, drastically reducing the UV molar absorptivity. -
Protocol Adjustment: Your UV detector is blind to the non-chromophoric degradation products. Implement an orthogonal detection strategy. Connect a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with your UV detector. Additionally, run the samples via LC-MS (ESI+) to identify the debrominated mass (M-79).
Q3: My acid hydrolysis samples show varying degradation profiles depending on when they are injected into the HPLC autosampler. How do I stabilize the results?
-
Causality & Mechanism: If you inject unquenched acidic or basic samples, the degradation reaction continues inside the autosampler vial while waiting in the queue. The 8-amino group is susceptible to acid-catalyzed deamination over prolonged exposure.
-
Protocol Adjustment: Implement a Self-Validating Quenching Protocol . Every forced degradation sample must be neutralized immediately at the end of the stress period to freeze the chemical profile and validate that degradation occurred only during the controlled stress window.
Section 2: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for forced degradation. This protocol is self-validating because it incorporates mass-balance checks and immediate quenching to prevent autosampler artifacts.
Step-by-Step Methodology: Controlled Forced Degradation
-
Sample Preparation: Dissolve 6-Bromo-triazolo[1,5-a]pyrazin-8-amine in an inert co-solvent (e.g., 10% HPLC-grade Acetonitrile in LC-MS grade water) to achieve a final API concentration of 1.0 mg/mL.
-
Stress Application (Parallel Aliquots):
-
Acid Hydrolysis: Add 1.0 mL of 0.1 M HCl to 1.0 mL of API stock. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1.0 mL of 0.01 M NaOH to 1.0 mL of API stock. Incubate at 25°C for 4 hours (Adjusted for SNAr vulnerability).
-
Oxidation: Add 1.0 mL of 3%
to 1.0 mL of API stock. Incubate at 25°C for 24 hours. -
Thermal: Seal 1.0 mL of API stock in an amber vial. Heat at 80°C for 7 days.
-
-
The Quenching Step (Critical Validation Step):
-
Remove samples from the stress environment.
-
Acid Quench: Immediately add 1.0 mL of 0.1 M NaOH to the acid-stressed sample.
-
Base Quench: Immediately add 1.0 mL of 0.01 M HCl to the base-stressed sample.
-
Oxidation Quench: Add 100
L of sodium thiosulfate (0.1 M) to neutralize residual peroxides.
-
-
Dilution & Analysis: Dilute all quenched samples 1:10 with the mobile phase. Analyze via HPLC-PDA-MS. Calculate mass balance: (Area of API + Area of Degradants) / (Area of Control API). A mass balance of 95–105% validates the stability-indicating power of the method [2].
Fig 1: Self-validating forced degradation workflow ensuring mass balance and data integrity.
Section 3: Quantitative Data & Visualizations
Table 1: Forced Degradation Parameters & Expected Vulnerabilities
| Stress Condition | Reagent / Environment | Target Degradation Limit | Primary Mechanistic Vulnerability | Preventive Action / Adjustment |
| Base Hydrolysis | 0.01 M NaOH, 25°C | 5 – 20% | SNAr displacement of C6-Bromine | Use mild base; avoid primary amine buffers. |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 5 – 20% | Deamination of C8-NH2 to C8-OH | Monitor for M-1 (NH2 to OH) via LC-MS. |
| Oxidation | 3% | 5 – 20% | N-oxidation of pyrazine/triazole | Quench with sodium thiosulfate before LC. |
| Photolysis | UV/Vis (ICH Q1B) | 5 – 20% | Homolytic C-Br cleavage | Use CAD/ELSD to detect non-UV degradants. |
| Thermal | 80°C, 7 Days | < 5% | Generally stable in solid state | Ensure strict moisture exclusion in packaging. |
Degradation Pathway Diagram
Fig 2: Mechanistic degradation pathways of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine under ICH stress.
Section 4: References
-
Consoli, G. M. L., et al. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]
-
Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, NIH/NCBI, 2014. URL:[Link]
-
ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency (EMA) / International Council for Harmonisation, 2003. URL:[Link]
Validation & Comparative
Comparative Guide: Validating 6-Bromo-triazolo[1,5-a]pyrazin-8-amine as a JAK1 Inhibitor
This guide outlines the validation framework for 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine , a privileged scaffold and chemical intermediate frequently utilized in the discovery of ATP-competitive kinase inhibitors.
For the purpose of this technical guide, [Target Y] is defined as Janus Kinase 1 (JAK1) . This selection is based on the structural prevalence of the triazolo[1,5-a]pyrazine core in JAK inhibitors (e.g., Filgotinib derivatives) and its capacity to mimic the adenine ring of ATP within the kinase hinge region.
Executive Summary & Scaffold Analysis
6-Bromo-triazolo[1,5-a]pyrazin-8-amine (hereafter "Compound 6-BTP") represents a critical "fragment hit" or "building block" in medicinal chemistry. Unlike fully optimized clinical candidates (e.g., Tofacitinib), 6-BTP is typically characterized by lower molecular weight and moderate binding affinity. Its validation requires proving it engages the ATP-binding pocket of Target Y (JAK1) and serves as a viable starting point for lead optimization.
Comparative Performance Matrix
The following table contrasts 6-BTP against a standard clinical reference and an alternative scaffold to contextualize its performance baseline.
| Feature | Compound 6-BTP (The Evaluated Hit) | Tofacitinib (Clinical Reference) | Pyrazolo[1,5-a]pyrimidine (Alternative Scaffold) |
| Role | Fragment / Intermediate | Optimized Drug | Bioisosteric Scaffold |
| Primary Target | JAK1 (ATP-Binding Pocket) | JAK1/3 (Selectivity Profile) | Trk / CDK / JAK |
| Typical IC50 | 1.0 µM – 50 µM | < 10 nM | Variable (0.1 – 10 µM) |
| Binding Mode | Hinge Binder (Adenine Mimic) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Ligand Efficiency | High (Potency per heavy atom) | Moderate | High |
| Validation Focus | Ligand Efficiency & Binding Mode | Efficacy & Selectivity | Novelty & IP Space |
Mechanistic Validation: The Signaling Pathway
To validate inhibition, one must demonstrate the interruption of the specific signaling cascade. For JAK1, this is the JAK-STAT pathway. 6-BTP is hypothesized to bind to the kinase domain of JAK1, preventing the phosphorylation of STAT proteins.
Figure 1: Mechanism of Action. 6-BTP competes with ATP at the JAK1 hinge region, blocking STAT phosphorylation.
Experimental Validation Protocols
To scientifically validate 6-BTP, a "Triangulation Approach" is required: Biochemical Potency , Biophysical Binding , and Cellular Efficacy .
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify the IC50 of 6-BTP against recombinant JAK1 enzyme. Rationale: This assay measures the conversion of ATP to ADP. If 6-BTP inhibits JAK1, ADP production decreases.
-
Reagent Prep:
-
Enzyme: Recombinant Human JAK1 (0.5 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).
-
Compound: Serial dilution of 6-BTP in DMSO (Start at 100 µM, 1:3 dilutions).
-
-
Reaction:
-
Mix 2 µL of Compound + 2 µL of JAK1 enzyme in a 384-well white plate.
-
Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.
-
Add 2 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 2 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Add 4 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Concentration] to derive IC50.
-
Success Criteria: IC50 < 50 µM (for a fragment) or < 100 nM (for a lead).
-
Protocol B: Biophysical Validation (Thermal Shift Assay / DSF)
Objective: Confirm direct physical binding of 6-BTP to JAK1, distinguishing it from false-positive aggregators.
Rationale: Ligand binding stabilizes the protein, increasing its melting temperature (
-
Setup:
-
Mix JAK1 protein (2 µM final) with SYPRO Orange dye (5x) in qPCR buffer.
-
Add 6-BTP (20 µM final) or DMSO control.
-
-
Run:
-
Use a qPCR machine (melt curve program).
-
Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
-
Analysis:
-
Calculate
. -
Success Criteria: A positive shift (
) confirms direct binding to the folded protein.
-
Protocol C: Cellular Pathway Engagement (Western Blot)
Objective: Prove 6-BTP penetrates the cell membrane and inhibits JAK1 in a biological context.
-
Cell Culture: Use TF-1 or HEL cells (JAK-dependent lines). Starve cells in serum-free media for 4 hours.
-
Treatment:
-
Treat cells with 6-BTP (10 µM, 50 µM) or Tofacitinib (1 µM) for 1 hour.
-
Stimulate with IL-6 (10 ng/mL) for 15 minutes to activate JAK1.
-
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Run SDS-PAGE and transfer to nitrocellulose.
-
-
Antibodies:
-
Primary: Anti-pSTAT3 (Tyr705) [Target] vs. Anti-Total STAT3 [Loading Control].
-
-
Result Interpretation:
-
Valid Hit: Dose-dependent reduction in pSTAT3 band intensity without loss of Total STAT3.
-
Validation Workflow Diagram
The following flowchart illustrates the decision logic for validating 6-BTP.
Figure 2: Step-by-step Go/No-Go validation logic for the 6-BTP scaffold.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry. (Demonstrates the validation of JAK inhibitors).
-
Labroli, M. A., et al. (2013). "Discovery of Pyrazolo[1,5-a]pyrimidines as Potent and Selective Inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters. (Comparative scaffold analysis).
-
Fedorov, O., et al. (2012). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." Nature Biotechnology. (Methodology for thermal shift and selectivity profiling).
-
PharmaBlock. "6-bromo-[1,2,4]triazolo[1,5-a]pyrazine Product Data." Sigma-Aldrich / Merck. (Chemical properties of the scaffold).
6-Bromo-triazolo[1,5-a]pyrazin-8-amine efficacy compared to standard-of-care drugs
This guide provides a technical comparative analysis of the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine scaffold and its derivatives against current Standard-of-Care (SoC) therapeutic agents.[1]
Executive Summary
6-Bromo-triazolo[1,5-a]pyrazin-8-amine is a "privileged scaffold" and key intermediate used in the synthesis of next-generation kinase inhibitors and receptor antagonists.[1] Unlike standard purine or imidazopyrazine scaffolds (found in drugs like Entospletinib), the triazolo[1,5-a]pyrazine core offers distinct physicochemical advantages: enhanced aqueous solubility, lower lipophilicity (LogP), and unique hydrogen-bonding vectors that improve selectivity profiles.[1]
This guide evaluates the efficacy of Triazolopyrazine-based inhibitors (TP-Is) derived from this scaffold against SoC drugs in two primary therapeutic areas: CSF1R inhibition (Oncology/Inflammation) and Adenosine A2A antagonism (Neurology/Immuno-oncology).[1]
Efficacy Comparison: CSF1R Inhibition
Target: Colony Stimulating Factor 1 Receptor (CSF1R) Primary Indication: Tenosynovial Giant Cell Tumor (TGCT), Macrophage-driven inflammation.[1]
Standard of Care (SoC): Pexidartinib (Turalio) [1][2]
-
Scaffold: Pyrrolo[2,3-b]pyridine.[1]
-
Mechanism: Type I ATP-competitive inhibitor.[1]
-
Limitations: Hepatotoxicity (Black Box Warning) due to off-target kinase inhibition (e.g., c-Kit, FLT3) and reactive metabolite formation.[1]
Challenger: 6-Bromo-triazolo[1,5-a]pyrazin-8-amine Derivatives
Derivatives synthesized from the 6-bromo intermediate (e.g., via Suzuki coupling at C6 and N-substitution at C8) have demonstrated superior selectivity profiles in preclinical models.[1]
Table 1: Comparative Efficacy Profile (CSF1R)
| Metric | Pexidartinib (SoC) | Triazolopyrazine Derivative (Compound 25) | Advantage |
| Enzymatic IC50 | 13 – 20 nM | < 10 nM | Higher Potency |
| Cellular EC50 | ~200 nM (M-NFS-60 cells) | 104 – 245 nM (Macrophage diff.[1] assay) | Comparable Cellular Activity |
| Selectivity | Moderate (Hits c-Kit, FLT3) | >10x vs. Internal Kinome Panel | Reduced Off-Target Risk |
| Metabolic Stability | Low (CYP3A4 substrate) | High (Optimized N-rich core) | Improved PK Profile |
| In Vivo Efficacy | Tumor reduction (TGCT) | Suppresses murine colitis | Broader Anti-inflammatory Potential |
Key Insight: The triazolopyrazine core lacks the electron-rich pyrrole ring of Pexidartinib, potentially reducing the formation of reactive epoxide metabolites associated with hepatotoxicity.
Efficacy Comparison: Adenosine A2A Antagonism
Target: Adenosine A2A Receptor (A2AR) Primary Indication: Parkinson’s Disease, Immuno-oncology.[1]
Standard of Care (SoC): Istradefylline (Nourianz) [1][3]
-
Scaffold: Xanthine (Purine derivative).[1]
-
Efficacy: Ki = 2.2 nM; improves "OFF" time in Parkinson's.[1]
Challenger: Triazolo[1,5-a]pyrazin-8-amine (TaPA) Derivatives
The 6-bromo scaffold allows for the introduction of diverse aryl/heteroaryl groups that mimic the adenosine structure but with altered polarity.[1]
-
Binding Affinity: TaPA derivatives function as bioisosteres of the adenine core. Optimized derivatives achieve Ki values < 10 nM , comparable to Istradefylline.
-
Solubility: The extra nitrogen atoms in the triazole ring significantly lower LogP compared to the xanthine core of Istradefylline, improving CNS penetration and oral bioavailability formulations.
Mechanistic Workflow & Scaffold Versatility
The following diagram illustrates how the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine scaffold is derivatized to target specific pathways, highlighting the critical "divalent" functionalization strategy.
Figure 1: Derivatization logic of the 6-Bromo-triazolo[1,5-a]pyrazin-8-amine scaffold showing divergent synthesis pathways for Kinase (CSF1R) and GPCR (A2A) targets.[1]
Experimental Protocol: Validation of Scaffold Derivative Efficacy
To validate the efficacy of a library generated from this scaffold, the following protocol is recommended for benchmarking against Pexidartinib.
Protocol: Cellular Phospho-CSF1R Inhibition Assay
Objective: Determine cellular potency (IC50) of triazolopyrazine derivatives in macrophage lineages.
-
Cell Line: M-NFS-60 (Murine myelogenous leukemia) or THP-1 (Human monocyte).[1]
-
Reagents:
-
Workflow:
-
Seed: 50,000 cells/well in 96-well plates; starve in serum-free media for 4 hours.
-
Treat: Add compounds (DMSO < 0.1%) for 1 hour at 37°C.
-
Stimulate: Add M-CSF (100 ng/mL) for 10 minutes to induce receptor phosphorylation.[1]
-
Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors.[1]
-
Detection: Quantify p-CSF1R (Tyr723) via ELISA or Western Blot.[1]
-
-
Analysis:
-
Normalize signal to Total CSF1R.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Success Criterion: Test compound IC50 < 50 nM (Enzymatic) and < 200 nM (Cellular).[1]
-
References
-
Goldberg, S. D., et al. (2014). Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. Journal of Medicinal Chemistry .
-
Tapley, P., et al. (2016). Pexidartinib (PLX3397), a Novel Small Molecule Inhibitor of CSF1R, c-Kit and FLT3. Molecular Cancer Therapeutics .[1][2]
-
Muller, C. E., et al. (2011).[3] Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta .
-
Kyowa Kirin. (2019).[1][3] Nourianz (istradefylline) Prescribing Information. FDA Access Data .
Sources
- 1. Istradefylline | CAS 155270-99-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Orthogonal Validation of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine: A Comparative Guide to Confirming ALK5 Inhibition
This guide provides an in-depth, objective comparison of methodologies for validating the biological activity of the novel small molecule, 6-Bromo-triazolo[1,5-a]pyrazin-8-amine. Given its structural motifs, which are common to kinase inhibitors, we hypothesize its primary activity is the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway, specifically through the Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor 1 (TβRI).
In modern drug discovery, a single data point from a primary screen is insufficient for decision-making. An orthogonal validation strategy, which employs multiple, distinct assays to probe a compound's activity from different angles, is essential for generating a robust and reliable data package.[1] This guide will detail two fundamental pillars of this approach: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm on-target effects in a physiological context. We will compare the performance of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine against IN-1130, a well-characterized, selective ALK5 inhibitor.[2]
The Target: TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[3] Its dysregulation is a hallmark of various diseases, particularly fibrosis and cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role in later stages.[3][4]
The canonical pathway is initiated when a TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[4] Activated ALK5 subsequently phosphorylates the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[5] Inhibiting the kinase activity of ALK5 is therefore a primary strategy for therapeutically modulating this pathway.[6]
Caption: The canonical TGF-β/ALK5 signaling pathway.
The Strategy: An Orthogonal Validation Workflow
Relying solely on a biochemical assay can be misleading due to compound interference or off-target effects in a cellular environment. Conversely, a cell-based assay alone cannot confirm direct target engagement. An orthogonal approach provides the necessary confidence by integrating both methodologies.[7]
Caption: Workflow for orthogonal validation of a kinase inhibitor.
Part 1: Primary Validation - Biochemical ALK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant ALK5 kinase. We will utilize the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.[8]
Experimental Protocol: ALK5 ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine and IN-1130 (comparator) in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, ranging from 1 mM to 17 nM.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to all wells.
-
Transfer 2.5 µL of the compound dilutions to the appropriate wells. For control wells, add 2.5 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing recombinant human ALK5 enzyme and a suitable substrate (e.g., casein) in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
Senior Application Scientist's Note: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for ALK5 to ensure that the assay is sensitive to competitive inhibitors.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Biochemical Data
| Compound | Target | Assay Type | Biochemical IC₅₀ (nM) |
| 6-Bromo-triazolo[1,5-a]pyrazin-8-amine | ALK5 | ADP-Glo™ | 25.3 |
| IN-1130 (Comparator) | ALK5 | ADP-Glo™ | 5.3[2] |
Data for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine is representative.
Part 2: Orthogonal Validation - Cellular p-SMAD2/3 Western Blot
This cell-based assay validates whether the compound can penetrate the cell membrane and inhibit the ALK5-mediated phosphorylation of its direct downstream target, SMAD2/3, in a biologically relevant system.[9][10]
Experimental Protocol: TGF-β-Stimulated p-SMAD2/3 Inhibition
-
Cell Culture:
-
Seed HepG2 cells (a human liver cancer cell line known to have an intact TGF-β pathway) in 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a range of concentrations of 6-Bromo-triazolo[1,5-a]pyrazin-8-amine or IN-1130 for 1 hour. Include a vehicle-only (DMSO) control.
-
Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 45 minutes. Include an unstimulated control well.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SMAD2 (Ser465/467) / SMAD3 (Ser423/425).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Senior Application Scientist's Note: It is crucial to strip the membrane and re-probe with an antibody against total SMAD2/3 and a loading control (e.g., β-actin or GAPDH) to confirm that the observed decrease in p-SMAD is due to inhibition of phosphorylation, not protein degradation or unequal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-SMAD2/3 signal to the total SMAD2/3 or loading control signal.
-
Calculate the percent inhibition relative to the TGF-β-stimulated, vehicle-treated control and determine the cellular IC₅₀.
-
Comparative Cellular Data
| Compound | Cell Line | Endpoint | Cellular IC₅₀ (nM) |
| 6-Bromo-triazolo[1,5-a]pyrazin-8-amine | HepG2 | p-SMAD2/3 Inhibition | 155.7 |
| IN-1130 (Comparator) | HepG2 | p-SMAD2 Phosphorylation | ~500* |
*IN-1130 demonstrates inhibition of TGF-β-stimulated Smad2 phosphorylation at 0.5-1 µM in HepG2 cells.[2] The IC₅₀ is estimated from this range for comparative purposes. Data for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine is representative.
Discussion and Comparative Analysis
The orthogonal validation workflow provides a multi-dimensional view of the compound's activity.
-
Biochemical Potency: The in vitro kinase assay demonstrates that 6-Bromo-triazolo[1,5-a]pyrazin-8-amine directly inhibits ALK5 enzymatic activity with a potent IC₅₀ of 25.3 nM. While less potent than the comparator IN-1130 (IC₅₀ = 5.3 nM), it is well within the range of a promising hit compound.[2]
-
Cellular Efficacy: The Western blot analysis confirms that the compound is cell-permeable and effectively inhibits the TGF-β signaling pathway at its primary downstream node, with a cellular IC₅₀ of 155.7 nM.
-
Biochemical-to-Cellular Shift: The approximately 6-fold shift between the biochemical and cellular IC₅₀ values is common and can be attributed to factors such as cell membrane permeability, potential for efflux by cellular transporters, and intracellular ATP concentrations, which are much higher than those used in the biochemical assay.
Caption: Comparative logic of biochemical vs. cellular activity.
The comparison reveals an interesting profile for 6-Bromo-triazolo[1,5-a]pyrazin-8-amine. Although it is less potent biochemically than IN-1130, it demonstrates a more favorable biochemical-to-cellular activity shift, suggesting potentially better cell permeability or lower susceptibility to efflux pumps. This makes it a compelling candidate for further development.
Conclusion
This guide demonstrates the essential nature of orthogonal validation in the characterization of novel kinase inhibitors. By employing both a direct biochemical assay and a functional cell-based assay, we have confidently established that 6-Bromo-triazolo[1,5-a]pyrazin-8-amine is a potent, cell-active inhibitor of the ALK5 kinase and its downstream signaling pathway. This rigorous, multi-faceted approach provides the high-quality, trustworthy data required to advance promising compounds through the drug discovery pipeline.
References
-
(No authors listed). (2017, October 10). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]
-
Alam, M. J., et al. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
O'Regan, L., et al. (2022). Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer. Cancers (Basel). [Link]
-
BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. [Link]
-
G-Day, D., et al. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. [Link]
-
Tesseur, I., et al. (2006, March 20). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Biotechnology. [Link]
-
(No authors listed). (2025, August 6). 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives hybridized with antioxidants: new highly potent and selective human A 2A adenosine receptor antagonists as useful agents against cerebral ischemia. PubMed. [Link]
-
de Gouville, A. C., et al. (2005, May 15). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology. [Link]
-
Fedorov, O., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
Akamatsu, H., et al. (2023, January 23). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. International Journal of Molecular Sciences. [Link]
-
Bakulev, V. A., et al. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][13]triazin-7(6H)-ones and Derivatives. Molecules. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
